The table below summarizes the key characteristics of tideglusib's mechanism of action.
| Feature | Description |
|---|---|
| Target | Glycogen Synthase Kinase-3β (GSK-3β) [1] |
| Selectivity | Selective for GSK-3β; shows specificity over other kinases, including those with a homologous Cys residue [2] [3] |
| ATP Competition | Non-ATP competitive inhibitor [2] [3] [1] |
| Reversibility | Functions as an irreversible inhibitor [2] [4] [5] |
| Key Binding Residue | Cysteine 199 (Cys-199); mutation to Ala reduces potency and increases dissociation rate [2] |
| Target Conformation | Binds to and stabilizes the inactive "DFG-out" conformation of GSK-3β [5] |
This compound's action is time-dependent. It initially binds in an ATP-competitive manner, but the inhibition becomes irreversible and non-competitive over time [6]. This is likely because binding to Cys-199 forms a long-lasting or covalent interaction. Enzyme activity is not recovered after removing the unbound drug [2]. This irreversibility may lead to prolonged pharmacodynamic effects, which is a key consideration for its therapeutic use [2].
This compound's inhibition of GSK-3β impacts several downstream signaling pathways, which explains its potential in treating various diseases.
Key: this compound inhibits GSK-3β, modulating pathways in disease. Red indicates pathological processes that are suppressed.
Preclinical studies provide evidence for these mechanisms:
Key experimental findings and the methodologies used to establish this compound's mechanism are summarized below.
| Assay Type / Model | Key Finding | Experimental Detail / Parameter |
|---|---|---|
| Enzyme Kinetics [2] | Irreversible inhibition; activity not recovered after dilution. | Pre-incubation of GSK-3β with this compound, followed by 100-fold dilution and measurement of remaining activity. |
| Cell Viability (Osteosarcoma) [8] | Reduced cell viability in a dose-dependent manner. | Incubation of osteosarcoma cell lines with this compound; measurement of cell viability (e.g., via MTT assay). |
| In Vivo Efficacy (AUD) [7] | Decreased ethanol consumption in mouse binge-drinking model. | Dose: 0-100 mg/kg (ED₅₀: 64.6 mg/kg in males, 79.4 mg/kg in females). Administration: Gavage (in corn oil), 30-60 min before ethanol access. | | In Vivo Efficacy (Cancer) [4] | No effect on tumor progression in rhabdomyosarcoma PDX models. | Dose: 200 mg/kg. Schedule: Oral gavage, 5 days/week for 3-4 weeks. | | Pathway Analysis [7] | Altered gene expression in Wnt signaling and synaptic transmission. | RNA sequencing (RNAseq) of prefrontal cortex tissue from this compound-treated mice consuming ethanol. |
This compound represents a distinct class of GSK-3β inhibitors due to its irreversible and non-ATP competitive mechanism. This action translates to measurable effects in preclinical models, primarily through the stabilization of β-catenin and modulation of the Wnt pathway, while also impacting tau phosphorylation and cancer cell proliferation.
It is important to note that despite promising preclinical data in various conditions, clinical development has been mixed. While phase II trials have been conducted for Alzheimer's disease and progressive supranuclear palsy, the drug was withdrawn for Alzheimer's disease development as of 2012 and showed no significant cognitive benefit in one trial [9] [1]. Furthermore, its efficacy as a monotherapy in cancer models has been limited [4].
Tideglusib exerts its effects through a unique mechanism of action and interaction with the canonical Wnt/β-catenin signaling pathway.
| Feature | Description |
|---|---|
| Target | Glycogen Synthase Kinase-3 beta (GSK3β) [1]. |
| Inhibition Type | Irreversible [1] [2]. |
| ATP Competition | Non-ATP competitive [1] [2]. |
| Key Residue | Cysteine-199 (Cys-199) in active site [1] [3]. |
| Primary Pathway | Canonical Wnt/β-catenin signaling [4] [5]. |
In the Wnt pathway, GSK3β normally phosphorylates β-catenin, marking it for degradation. By irreversibly inhibiting GSK3β, this compound stabilizes β-catenin, allowing its accumulation and translocation to the nucleus. This drives the transcription of genes crucial for cell survival, synaptic plasticity, and stem cell regulation [4] [5] [6]. This mechanism is fundamental to its therapeutic potential in neurodegenerative diseases and tissue repair.
The diagram below illustrates how this compound inhibits GSK3β and activates the canonical Wnt/β-catenin signaling pathway.
Preclinical and clinical studies have explored this compound's potential across various conditions. The tables below summarize key quantitative findings and experimental models.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Disease Model | Experimental System | Key Findings | Reference |
|---|---|---|---|
| Alcohol Use Disorder (AUD) | C57BL/6J mice (Drinking in the Dark, Intermittent Access) | Decreased ethanol consumption; More potent in males (ED₅₀ = 64.6 mg/kg) than females (ED₅₀ = 79.4 mg/kg). | [4] |
| Alzheimer's Disease (AD) | APP/Tau transgenic mice | Decreased Tau phosphorylation, reduced amyloid plaque load, improved learning/memory, prevented neuronal loss. | [1] |
| Tooth Repair / Dentistry | CD1 wild-type mouse molars | Enhanced natural tooth repair by stimulating dentine regeneration via Wnt/β-catenin pathway activation. | [5] |
Table 2: Clinical Trial Status of this compound (as of 2025) | Condition | Highest Reported Phase | Key Sponsors | Status / Notes | | :--- | :--- | :--- | :--- | | Myotonic Dystrophy | Phase 2 | AMO Pharma Limited | Most recent trial initiated Aug 2021. | [7] | | Arrhythmogenic Cardiomyopathy | Phase 2 | AMO Pharma, CIHR, Canadian SADS | - | [7] | | Alzheimer's Disease | Phase 2 | Noscira SA | No new FDA-approved therapeutics for AUD in 18 years. | [4] [7] [8] | | Progressive Supranuclear Palsy | Phase 2 | Noscira SA | - | [7] [8] |
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the search results.
Protocol 1: Preclinical Model for Alcohol Use Disorder (AUD) This protocol is adapted from the study demonstrating this compound's efficacy in reducing ethanol consumption [4].
Protocol 2: Molecular Analysis of this compound Action This protocol describes the method used to investigate the genomic basis of this compound's effects [4].
The following diagram illustrates the Wnt/β-catenin signaling pathway and how Tideglusib induces its activation.
This compound has been investigated in diverse disease models. The table below summarizes key quantitative findings and clinical trial status across different fields of research.
| Therapeutic Area | Model / Population | Key Findings / Intervention | Dosage & Administration | Status / Source |
|---|---|---|---|---|
| Arrhythmogenic Cardiomyopathy (ACM) | Ank2& Dsg2 mutant mice [1] | Prevention & reversal of cardiac dysfunction; reduced ventricular arrhythmias [1] | 20 mg/kg; intraperitoneal injection; every other day for 8 weeks [1] | Phase 2 Trial (NCT06174220) ongoing [1] [2] |
| Bone Regeneration | Rat cranial defect model [3] | Significantly accelerated bone reconstruction & enhanced healing [3] | Local delivery via biomaterials (e.g., TD-BNP@DBBM) [3] | Preclinical |
| Rabbit tibial defect model [4] | New bone tissue bridging defects; higher expression of osteogenic markers (ALP, OPN) [4] | Local delivery via sodium alginate hydrogel [4] | Preclinical | |
| Alcohol Use Disorder (AUD) | C57BL/6J mice [5] | Decreased ethanol consumption in intermittent access & binge models [5] | 100-200 mg/kg; oral gavage [5] | Preclinical |
| Myotonic Dystrophy Type 1 | Pediatric population [6] | Population pharmacokinetics studied; weight-based dosing recommended [6] | N/A | Phase 2/3 Trial (REACH CDM X) ongoing [6] |
The methodologies from key studies provide a blueprint for investigating this compound.
The ongoing clinical trials for ACM and myotonic dystrophy are particularly significant, as they may offer new disease-modifying strategies for conditions with limited treatment options [1] [6]. In regenerative medicine, this compound's ability to promote robust bone healing positions it as a promising alternative to growth factors like BMP-2, with potential cost and safety advantages [3] [7].
Tideglusib represents a pioneering therapeutic approach in the realm of glycogen synthase kinase-3β (GSK-3β) inhibition through its unique irreversible mechanism. Unlike conventional ATP-competitive inhibitors, this compound binds non-competitively to the enzyme's active site, forming a covalent interaction with Cys-199 that results in sustained pharmacological activity. This comprehensive review examines the molecular basis, experimental evidence, and therapeutic implications of this irreversible inhibition mechanism, synthesizing findings from preclinical and clinical studies across neurological disorders, myotonic dystrophy, and other conditions. The distinct pharmacodynamic profile of this compound offers both advantages and challenges for therapeutic development, with current research exploring its potential in multiple disease contexts despite setbacks in Alzheimer's disease clinical trials.
This compound (NP-12, NP031112) is a small molecule therapeutic belonging to the thiadiazolidindione chemical class with molecular formula C₁₉H₁₄N₂O₂S and molecular weight of 334.39 g/mol [1]. It functions as a selective GSK-3β inhibitor with a distinctive irreversible binding mechanism that differentiates it from conventional kinase inhibitors. Originally developed for neurodegenerative disorders, its therapeutic potential has expanded to include other conditions characterized by GSK-3β dysregulation.
Table: Basic Pharmacological Profile of this compound
| Parameter | Characteristics | Clinical Relevance |
|---|---|---|
| Molecular Target | Glycogen synthase kinase-3β (GSK-3β) | Key regulator of multiple cellular processes; implicated in neurodegeneration |
| Inhibition Mode | Non-ATP competitive, irreversible | Sustained target engagement regardless of cellular ATP levels |
| Primary Mechanism | Covalent interaction with Cys-199 residue | Long-lasting pharmacological effects despite drug clearance |
| Chemical Class | Thiadiazolidindione (TDZD) | Distinct from ATP-competitive inhibitors; improved selectivity |
| Therapeutic Status | Phase II clinical trials for multiple indications | Not yet approved for clinical use; ongoing investigation |
This compound inhibits GSK-3β through a unique binding mechanism that differs fundamentally from conventional kinase inhibitors. Structural analyses reveal that this compound interacts with the Cys-199 residue located within the active site of GSK-3β, forming a covalent bond that permanently inactivates the enzyme [2] [1]. This interaction occurs independently of the ATP-binding pocket, classifying this compound as a non-ATP competitive inhibitor with potentially enhanced selectivity compared to ATP-competitive compounds.
The irreversible nature of this inhibition was definitively established through enzyme kinetics studies demonstrating that GSK-3β activity does not recover following removal of unbound this compound from the reaction medium [2]. Further evidence comes from the dissociation rate constant (kₒff) measured for the this compound-GSK-3β complex, which is not significantly different from zero, confirming the permanent nature of the enzyme-inhibitor complex under physiological conditions [2].
Multiple experimental approaches have validated the irreversible inhibition mechanism of this compound:
Table: Experimental Evidence Supporting Irreversible Inhibition
| Experimental Approach | Key Findings | Interpretation |
|---|---|---|
| Enzyme Kinetics | Non-competitive inhibition pattern with respect to ATP | Binding site distinct from catalytic ATP pocket |
| Dilution/Recovery Assays | No enzyme activity recovery after compound removal | Permanent enzyme inactivation |
| Mutagenesis Studies | Reduced potency against C199A mutant GSK-3β | Cys-199 critical for inhibitory mechanism |
| Time-Dependence Studies | Increasing inhibition with pre-incubation time | Characteristic of irreversible binding kinetics |
| Radioligand Binding | Suggested covalent binding (though not unequivocally proven) | Potential covalent modification of Cys-199 |
The irreversible inhibition of GSK-3β by this compound modulates multiple critical signaling pathways implicated in disease pathogenesis. The diagram below illustrates key pathways affected by this compound-mediated GSK-3β inhibition and their therapeutic implications:
Key pathways modulated by this compound include:
Tau phosphorylation pathway: GSK-3β is the primary kinase responsible for hyperphosphorylating tau protein, leading to neurofibrillary tangle formation in Alzheimer's disease [4] [2]. This compound-mediated inhibition reduces tau hyperphosphorylation, potentially slowing disease progression.
Wnt/β-catenin signaling: By inhibiting GSK-3β, this compound prevents β-catenin degradation, allowing its translocation to the nucleus where it activates transcription of genes involved in cell survival and neuroprotection [5] [6].
Amyloid pathology: GSK-3β contributes to amyloid plaque formation through modulation of γ-secretase activity [1]. This compound treatment reduces amyloid plaque burden in animal models [2].
Inflammatory response: GSK-3β promotes neuroinflammation through activation of microglial cells and astrocytes [1]. This compound demonstrates potent anti-inflammatory effects in preclinical models.
Recent research suggests this compound may exhibit multi-target effects beyond GSK-3β inhibition. Computational studies indicate that this compound analogues can simultaneously inhibit additional key targets implicated in Alzheimer's disease pathology, including acetylcholinesterase (AChE) and beta-secretase (BACE-1) [4]. This multi-target potential is particularly valuable for complex multifactorial diseases like Alzheimer's, where modulation of single targets has shown limited clinical efficacy.
The irreversible mechanism of this compound requires specialized experimental approaches for comprehensive characterization. The workflow below outlines a integrated methodological framework for evaluating time-dependent inhibition:
Enzyme Kinetics and Irreversibility Assessment [2] [3]:
Time-Dependence and Competition Studies [3]:
Mutagenesis Approaches [2]:
Cellular Target Engagement [5]:
This compound has been investigated across a spectrum of disorders characterized by GSK-3β dysregulation:
Alzheimer's Disease: Completed Phase II clinical trials demonstrated acceptable safety profile but failed to meet primary efficacy endpoints [1] [7]. Proposed mechanisms included reducing tau hyperphosphorylation, amyloid plaque burden, and neuronal loss [2].
Progressive Supranuclear Palsy (PSP): Phase II trials showed trends toward reduced brain atrophy in specific regions but did not achieve primary clinical endpoints [1] [7].
Myotonic Dystrophy Type 1 (DM-1): Current active clinical development with Phase II studies demonstrating promising results [8] [9] [6]. This compound promotes cellular maturation and normalizes aberrant molecular phenotypes in DM-1 models.
Alcohol Use Disorder (AUD): Preclinical evidence demonstrates reduction in ethanol consumption in binge and chronic drinking models [5]. Proposed mechanism involves modulation of Wnt/β-catenin signaling in reward pathways.
Other Applications: Investigation in autism spectrum disorder (NCT02858908, NCT03692312) and potential applications in tissue repair, including dentin regeneration [6] [7].
Population pharmacokinetic modeling reveals that this compound follows a two-compartment model with first-order elimination and exhibits dose-dependent bioavailability [8] [10]. Key clinical pharmacokinetic characteristics include:
Table: Clinical Pharmacokinetic Parameters of this compound
| Parameter | 400 mg Dose | 1000 mg Dose | Clinical Implications |
|---|---|---|---|
| AUC(0-12) (ng/mL·h) | 1218.1 | 3145.7 | Non-linear increase due to solubility limitations |
| Cmax (ng/mL) | 513.5 | 1170.9 | Dose-dependent but saturable absorption |
| Tmax (h) | Not specified | Not specified | Influenced by food intake and fasting state |
| Body Weight Effect | Significant covariate | Significant covariate | Supports weight-band dosing strategies |
| Accumulation Potential | No significant accumulation | No significant accumulation | Suitable for chronic dosing |
As of 2025, this compound remains an investigational drug without regulatory approval in any major markets [1]. Clinical trials have encompassed Phase II studies for Alzheimer's disease, progressive supranuclear palsy, myotonic dystrophy type 1, and autism spectrum disorder [1] [9] [7]. While development for Alzheimer's disease and progressive supranuclear palsy has been discontinued due to failure to meet primary endpoints, research continues in other indications, particularly congenital and juvenile-onset myotonic dystrophy [8] [9] [6].
The irreversible mechanism of this compound presents both advantages and challenges for clinical development. The prolonged pharmacodynamic effect allows for sustained target engagement despite drug clearance, potentially enabling intermittent dosing regimens. However, this same irreversibility necessitates careful safety evaluation, particularly given GSK-3β's involvement in diverse physiological processes.
Future research on this compound and related irreversible GSK-3β inhibitors focuses on several key areas:
Analogue development: Structure-based design of this compound analogues with improved potency, selectivity, and drug-like properties through computational approaches including scaffold morphing and bioisosteric replacement [4]
Multi-target strategies: Development of single molecules capable of simultaneously modulating multiple pathological pathways in complex diseases [4]
Biomarker development: Identification of validated pharmacodynamic biomarkers to demonstrate target engagement and optimize dosing regimens
Combination therapies: Exploration of synergistic effects with other mechanism-based treatments
Formulation optimization: Enhancement of solubility and bioavailability to overcome current limitations in dose-exposure relationships [8]
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine protein kinase that functions as a critical cellular signaling hub, integrating multiple pathways including Wnt/β-catenin, insulin, and growth factor signaling. This 47 kDa enzyme regulates over 100 substrates and is involved in diverse cellular processes ranging from metabolism to gene expression. The dysregulation of GSK-3β has been implicated in several major human diseases, including Alzheimer's disease, diabetes, cancer, and inflammatory conditions, making it an attractive therapeutic target for drug development.
Tideglusib (formerly known as NP-12 or NP031112) is a thiadiazolidindione (TDZD) compound that represents one of the first non-ATP competitive inhibitors of GSK-3β to advance to clinical trials. It has undergone phase II clinical testing for Alzheimer's disease and progressive supranuclear palsy, demonstrating a favorable safety profile in human subjects. Unlike conventional kinase inhibitors that target the highly conserved ATP-binding pocket, this compound exhibits a unique mechanism of action centered on cysteine residue 199 (Cys199) located at the entry to the active site of GSK-3β. This binding mechanism offers potential advantages in selectivity and pharmacodynamic properties compared to ATP-competitive inhibitors, though it also presents distinct challenges for therapeutic development.
The characterization of this compound's interaction with GSK-3β reveals several distinctive kinetic properties that support an irreversible inhibition mechanism:
The Cys199 residue plays a critical role in mediating this compound's inhibitory activity, though the exact molecular mechanism appears complex:
Table 1: Key Experimental Findings Supporting this compound's Irreversible Inhibition Mechanism
| Experimental Approach | Key Findings | Interpretation |
|---|---|---|
| Jump Dilution Assay | No recovery of enzyme activity after dramatic dilution | Irreversible binding mechanism |
| Dissociation Rate Analysis | Dissociation rate constant (k_off) not significantly different from zero | Extremely slow or non-existent reversal of binding |
| C199A Mutant Studies | Decreased potency but retained inhibition at high concentrations | Cys199 important but not absolutely required for binding |
| Time-Dependence Studies | Increasing inhibition with pre-incubation time | Slow binding kinetics consistent with irreversible inhibition |
| Kinase Selectivity Screening | No inhibition of other kinases with conserved cysteine residues | Specificity for GSK-3β binding environment |
The structural basis for this compound's interaction with Cys199 has been illuminated through comparison with related compounds, particularly the thiazolidinethione inhibitor COB-187:
COB-187 is a thiazolidinethione compound that also targets Cys199 but demonstrates notably different binding properties compared to this compound:
Table 2: Comparative Analysis of Cys199-Targeting GSK-3β Inhibitors
| Property | This compound | COB-187 |
|---|---|---|
| Chemical Class | Thiadiazolidindione (TDZD) | Thiazolidinethione |
| Binding Mechanism | Irreversible | Reversible |
| Time-Dependence | Yes | Yes |
| IC₅₀ GSK-3β | Micromolar range | Nanomolar range (12 nM) |
| C199A Mutation Effect | Decreased potency, retained inhibition | Dramatic decrease (IC₅₀ >100 μM) |
| ATP Competition | Non-competitive | Not fully characterized |
| Selectivity Profile | Modestly selective | Highly selective (tested against 404 kinases) |
| Clinical Status | Phase II completed | Preclinical |
The targeting of Cys199 presents several therapeutic advantages:
However, this approach also faces significant challenges and limitations:
The jump dilution assay provides critical evidence for distinguishing irreversible inhibitors like this compound from reversible compounds:
The generation and characterization of C199A mutant GSK-3β provides essential evidence for Cys199 involvement:
The following diagram illustrates the key experimental workflow for characterizing irreversible inhibition:
Figure 1: Experimental workflow for characterizing irreversible inhibition of GSK-3β, combining jump dilution assays and mutagenesis approaches.
Computational docking provides molecular insights into Cys199 engagement:
The irreversible mechanism of this compound has several important pharmacological implications:
Despite promising preclinical results, this compound and related Cys199-targeting compounds face significant challenges in clinical translation:
The following diagram illustrates the molecular binding mechanism and pharmacological consequences:
Figure 2: Molecular binding mechanism and pharmacological consequences of this compound's irreversible inhibition of GSK-3β via Cys199.
The characterization of This compound binding to Cys199 in GSK-3β represents a significant advancement in kinase inhibitor development, demonstrating that targeting non-catalytic cysteine residues can yield effective inhibitors with unique kinetic properties. The irreversible inhibition mechanism differentiates this compound from conventional ATP-competitive inhibitors and may provide distinct pharmacodynamic advantages for chronic therapeutic applications.
Future development of Cys199-targeting inhibitors should focus on enhancing selectivity through structural modifications that optimize interactions with unique features of the GSK-3β active site environment. Additionally, combination strategies with other therapeutic modalities may leverage the unique properties of irreversible inhibition to enhance efficacy while minimizing potential toxicity. As our understanding of GSK-3β biology in different disease contexts advances, more targeted application of Cys199-directed inhibitors to specific patient populations will likely improve clinical success rates.
This compound (coded as NP031112) is a non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) that has undergone extensive preclinical investigation and clinical trials for various conditions. As a thiadiazolidinone derivative, this compound exhibits a unique mechanism of action characterized by irreversible enzyme inhibition, distinguishing it from most conventional kinase inhibitors that target the ATP-binding site. This small molecule demonstrates particular promise in modulating critical cellular processes including neuroprotection, anti-inflammatory responses, and regenerative pathways across multiple disease models. The irreversible nature of its inhibition, as demonstrated by the lack of enzyme function recovery after unbound drug removal, may explain its sustained pharmacological effects and could have significant implications for its therapeutic potential [1] [2].
GSK-3β is a multifunctional serine-threonine kinase that plays fundamental roles in numerous signaling pathways regulating cellular homeostasis, metabolism, transcription, and cytoskeletal integrity. Unlike most kinases, GSK-3β is constitutively active under normal conditions and is primarily regulated through inhibitory phosphorylation. Its dysregulation has been implicated in the pathogenesis of diverse conditions including neurodegenerative diseases, cancer, diabetes, and neuromuscular disorders, making it an attractive therapeutic target. This compound's specific inhibition of GSK-3β has demonstrated disease-modifying potential across multiple preclinical models, supporting its continued investigation despite mixed results in certain clinical applications [3] [2].
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Thiadiazolidinone (TDZD) |
| Molecular Target | Glycogen synthase kinase-3β (GSK-3β) |
| Inhibition Mechanism | Non-ATP competitive, irreversible |
| Key Pharmacologic Effects | Neuroprotection, anti-inflammatory, pro-differentiation |
| Clinical Status | Phase II/III trials for various indications |
This compound exerts its effects through allosteric binding to GSK-3β, potentially involving interaction with Cys-199 in the enzyme's active site, which results in irreversible inhibition. This mechanism contrasts with ATP-competitive inhibitors and may contribute to sustained target engagement regardless of cellular ATP concentrations. The inhibition of GSK-3β by this compound leads to stabilization of β-catenin, a critical downstream effector in the Wnt signaling pathway, as demonstrated by reduced phosphorylation of β-catenin at Ser33/37 and Thr41 in preclinical studies [4] [1]. This stabilization promotes β-catenin's translocation to the nucleus where it activates transcription of genes involved in cell survival, differentiation, and metabolic regulation.
The signaling consequences of GSK-3β inhibition underlie this compound's therapeutic effects across multiple disease contexts. In neurodegenerative models, this compound reduces pathological hyperphosphorylation of tau protein and decreases TDP-43 phosphorylation, key processes in protein aggregation pathologies. Additionally, this compound modulates PI3K/Akt signaling, enhancing cell survival pathways and promoting regenerative processes. The drug's effect on MEF2 transcriptional activity and p38/MAPK signaling contributes to its pro-differentiation effects in muscular lineages, while its anti-inflammatory properties involve suppression of neuroinflammatory responses in central nervous system pathologies [4] [5] [2].
The following diagram illustrates the key signaling pathways regulated by GSK-3β and the points of this compound intervention:
GSK-3β Signaling Pathway and this compound Mechanism of Action
This diagram illustrates the central role of GSK-3β in multiple signaling pathways and the points of this compound intervention. Through irreversible inhibition of GSK-3β, this compound modulates key downstream effectors including tau protein, TDP-43, β-catenin, and NFAT, resulting in altered gene expression patterns that promote cell survival, differentiation, and reduced pathological protein aggregation.
This compound has been evaluated in pediatric sarcoma models, particularly focusing on rhabdomyosarcoma (RMS), based on preliminary data suggesting GSK-3β inhibitors might promote myodifferentiation. However, in patient-derived xenograft (PDX) models of both alveolar and embryonal RMS, this compound demonstrated on-target pharmacodynamic activity but no significant antitumor efficacy. The drug effectively reduced GSK-3β-mediated phosphorylation of β-catenin at Ser33/37 and Thr41, leading to β-catenin stabilization, yet this did not translate into effects on tumor progression or myodifferentiation. These findings suggest that as monotherapy, GSK-3β inhibitors may not represent a viable treatment approach for RMS subtypes [4] [6].
Table 2: this compound Efficacy in Oncology Models
| Cancer Model | Dosing Regimen | Key Findings | Reference |
|---|
| Rhabdomyosarcoma PDX (aRMS/eRMS) | Not specified | - Reduced GSK-3β-mediated β-catenin phosphorylation
In amyotrophic lateral sclerosis (ALS) models, this compound has demonstrated promising efficacy. Using the Prp-hTDP-43A315T transgenic mouse model, chronic oral treatment with this compound significantly reduced increased TDP-43 phosphorylation in the spinal cord, a key pathological hallmark of ALS. Additionally, this compound treatment restored nuclear localization of TDP-43 in lymphoblasts from sporadic ALS patients, reversing the cytoplasmic accumulation characteristic of the disease. These effects were accompanied by improved cell viability in ethacrynic acid-treated neuroblastoma models, where this compound prevented cell death and reduced TDP-43 phosphorylation [2].
For Alzheimer's disease and other tauopathies, preclinical evidence supports this compound's ability to reduce tau hyperphosphorylation and decrease brain amyloid plaque load in various animal models. These pathological improvements were associated with functional benefits including enhanced learning and memory and prevention of neuronal loss. The drug's neuroprotective properties and anti-inflammatory effects in these models provided the rationale for subsequent clinical trials in neurodegenerative disorders [1] [2].
Table 3: this compound Efficacy in Neurodegenerative Disease Models
| Disease Model | Experimental System | Key Outcomes | Reference |
|---|
| ALS | Prp-hTDP-43A315T transgenic mice | - Reduced TDP-43 phosphorylation in spinal cord
In dental pulp regeneration, this compound has shown remarkable efficacy when incorporated into bioactive glass nanoparticles (this compound-BgNPs). Studies evaluating calcium silicate cement containing 10wgt% this compound-BgNPs demonstrated comparable physiomechanical properties to commercial biodentine, with enhanced bioactivity including improved wound healing, increased proliferation, and better migration of human dental pulp stem cells. These findings suggest potential applications in pulp capping procedures and dentin regeneration, expanding treatment options for pulp therapy [7].
In wound healing models, this compound promoted cutaneous repair in aged rats by activating the PI3K/Akt pathway, overcoming age-related impairment of epidermal stem cell function. Daily topical application accelerated wound healing from day 7 to day 14 post-wounding, with enhanced proliferation and migration of epidermal stem cells and inhibited apoptosis. Notably, this compound's effectiveness in aged skin, where EGFR expression is downregulated, suggests particular utility for geriatric wound care applications [5].
Table 4: this compound Efficacy in Regenerative Medicine Models
| Application | Model System | Key Results | Reference |
|---|
| Dental Pulp Regeneration | Human dental pulp stem cells | - Enhanced proliferation and migration
Comprehensive preclinical testing of this compound has utilized diverse animal models representative of human diseases. In cancer research, patient-derived xenograft (PDX) models of rhabdomyosarcoma were established in immunocompromised mice by implanting fresh tumor tissue from aRMS and eRMS patients. These models preserved the histological and genetic characteristics of original tumors, providing a clinically relevant system for evaluating drug efficacy. This compound was administered via oral gavage, with treatment duration and dosing schedules tailored to assess both acute pharmacodynamic effects and long-term antitumor activity [4] [6].
For neurodegenerative disease studies, the Prp-hTDP-43A315T transgenic mouse model was employed to evaluate this compound's effects on TDP-43 proteinopathy, a hallmark of ALS and frontotemporal dementia. These animals express human TDP-43 with the A315T mutation driven by the prion protein promoter, developing progressive motor dysfunction and TDP-43 pathology. Chronic oral administration of this compound via drinking water or diet enabled long-term assessment of drug effects on disease progression and pathological biomarkers [2].
In regenerative medicine applications, wound healing studies utilized aged Sprague-Dawley rats (17-23 months old) with full-thickness excisional wounds created on the dorsal skin. This compound was applied topically via spray formulation (20 µM in PBS) daily throughout the healing process. For dental regeneration studies, this compound was incorporated into bioactive glass nanoparticles and mixed with calcium silicate cement before application to tooth defects [5] [7].
Rigorous pharmacodynamic analyses were conducted across studies to confirm target engagement and biological effects. In rhabdomyosarcoma models, Western blot analysis of tumor tissues demonstrated this compound's on-target activity through reduced phosphorylation of β-catenin at Ser33/37 and Thr41, confirming GSK-3β inhibition and subsequent β-catenin stabilization. Additional immunohistochemical analyses assessed differentiation markers including myogenin and MyoD to evaluate potential myodifferentiation effects [4].
In ALS models, biochemical fractionation and immunoblotting techniques quantified TDP-43 phosphorylation status and subcellular localization in spinal cord tissues and lymphoblasts. Specific antibodies detecting TDP-43 phosphorylated at Ser409/410 enabled precise assessment of pathological TDP-43 modifications. Immunofluorescence microscopy further visualized the restoration of nuclear TDP-43 localization following this compound treatment [2].
Functional outcomes in wound healing studies included wound closure measurements using standardized photographic documentation and planimetry software. Tissue samples were subjected to Western blot analysis of PI3K/Akt pathway activation through assessment of Akt and mTOR phosphorylation states. Cellular proliferation, migration, and apoptosis were evaluated using sulforhodamine B assays, cell migration assays, and flow cytometry, respectively [5].
For dental regeneration studies, physiomechanical properties including setting time and compressive strength were evaluated according to ISO standards. Bioactivity was assessed through cell proliferation assays, wound healing assays, and cell migration assays using human dental pulp stem cells [7].
The differential efficacy of this compound across disease models reveals important insights into its therapeutic potential. While the drug demonstrated limited efficacy in oncology models, it showed consistent benefits in neurodegenerative and regenerative applications. This pattern suggests that GSK-3β inhibition may be more relevant for conditions characterized by cellular dysfunction and impaired regeneration rather than uncontrolled proliferation. The tissue-specific effects likely reflect differential engagement of downstream pathways in various pathological contexts, with particular promise in settings where GSK-3β hyperactivation drives pathological protein aggregation or impaired regenerative capacity [4] [5] [2].
The irreversible inhibition mechanism of this compound may contribute to its efficacy profile, potentially enabling sustained target engagement despite variable drug exposure. This characteristic might be particularly advantageous in chronic neurodegenerative conditions requiring continuous pathway modulation, but less critical in oncology applications where redundant signaling pathways often limit the effectiveness of single-target approaches. The favorable safety profile observed across preclinical studies, with primarily transient and reversible adverse effects, supports continued investigation in non-oncological indications where long-term treatment is anticipated [1] [2].
Despite extensive preclinical investigation, several research gaps remain unaddressed. The optimal dosing strategies for different therapeutic applications require further refinement, particularly regarding concentration-response relationships and treatment duration. Additionally, the influence of disease stage on therapeutic efficacy remains largely unexplored, with most studies initiating treatment in established disease models rather than preventive or early intervention scenarios. The potential combination therapies represent another promising direction, particularly for conditions with complex multifactorial pathogenesis such as ALS and Alzheimer's disease [5] [2].
Future research should prioritize translational studies that more closely mimic clinical application scenarios, including advanced formulation development to enhance bioavailability and tissue-specific delivery. The demonstrated efficacy of this compound-loaded bioactive glass nanoparticles in dental applications suggests the potential for advanced drug delivery systems to enhance therapeutic outcomes in other indications. Further mechanistic studies exploring the interplay between GSK-3β inhibition and other signaling pathways may identify predictive biomarkers for patient stratification and synergistic drug combinations [7] [2].
The table below summarizes the key population pharmacokinetic parameters of Tideglusib, characterized using a two-compartment model with first-order elimination and dose-dependent bioavailability [1] [2] [3].
| Parameter | Description / Value |
|---|---|
| Model Structure | Two-compartment model with first-order elimination [1] [2] [3]. |
| Bioavailability | Dose-dependent (less than proportional increase with dose) [1] [2] [3]. |
| Significant Covariate | Body weight (affects clearance and volume of distribution) [1] [2] [3]. |
| Food Effect | Time of food intake post-dose and meal type can affect overall exposure [1] [2] [3]. |
| Accumulation | No accumulation observed during the treatment period [1] [2] [3]. |
| Systemic Exposure (Median) | 400 mg dose: AUC(0–12) = 1218.1 ng/mL·h; Cmax = 513.5 ng/mL [1] [2] [3]. 1000 mg dose: AUC(0–12) = 3145.7 ng/mL·h; Cmax = 1170.9 ng/mL [1] [2] [3]. |
The pharmacokinetic data was derived using specific methodologies across different study populations.
| Study Element | Phase I (Healthy Elderly Subjects) | Phase II (DM-1 Patients) |
|---|---|---|
| Study Identifier | NP031112-07A03 [1] [2] | AMO-02-MD-2-001 [1] [2] |
| Population | 54 healthy subjects (≥60 years) [1] [2] | 16 adolescent & adult patients (13-34 years) with congenital or juvenile-onset DM-1 [1] [2] |
| Dosing | Multiple doses (300 mg b.i.d. to 1200 mg q.d.) for 14 days [1] [2] | Fixed doses (400 mg or 1000 mg q.d.) for 12 weeks [1] [2] |
| Sample Collection | Frequent sampling: 1832 plasma samples; pre-dose and at multiple timepoints up to 48 hours post-dose [1] [2] | Sparse sampling: 51 plasma samples; pre-dose and between 2-4 hours post-dose at weeks 2 and 12 [1] [2] |
| Analytical Approach | Model development using non-linear mixed effects modelling [1] [2] | Bayesian approach using Phase I model parameters as priors [1] [2] |
This compound is a non-ATP competitive, irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [4] [5] [6]. The following diagram illustrates its mechanism and the workflow used to characterize its pharmacokinetics.
The pharmacokinetic findings have direct implications for clinical development and dosing strategies:
While the population pharmacokinetics are well-characterized, the available search results lack specific details on this compound's metabolic fate. Key information that remains unclear includes:
Further investigation through specialized pharmacokinetic and metabolism studies would be required to fill these gaps.
Tideglusib-loaded bioactive glass nanoparticles (TdG-BgNPs) represent an innovative therapeutic platform for dentin-pulp complex regeneration. This compound, a potent glycogen synthase kinase-3 (GSK-3) inhibitor, promotes the Wnt/β-catenin signaling pathway that is crucial for odontogenic differentiation and reparative dentin formation [1] [2]. When encapsulated within bioactive glass nanoparticles, this drug demonstrates enhanced stability, controlled release kinetics, and improved bioactivity compared to conventional delivery methods [1].
Bioactive glass nanoparticles serve as an ideal delivery vehicle due to their exceptional surface area, tunable mesoporous structure, and inherent bioactivity that promotes hydroxyapatite formation [3] [4]. The combination of this compound with BgNPs creates a synergistic system that not only facilitates dentin regeneration but also provides anti-inflammatory and antioxidant effects, addressing multiple aspects of the pulp repair process [1] [5].
The following application notes detail the synthesis, characterization, and evaluation protocols for TdG-BgNPs, providing researchers with standardized methodologies for developing this promising dentin regenerative material.
Principle: The sol-gel method with surfactant templating produces mesoporous BgNPs with controlled porosity and high specific surface area for optimal drug loading [1] [3].
Materials:
Procedure:
Quality Control:
Principle: Passive adsorption exploits the high surface area and porous structure of BgNPs to efficiently load this compound molecules [1].
Materials:
Procedure:
Loading Efficiency Calculation:
Loading Efficiency (%) = [(Total drug added - Free drug in supernatant) / Total drug added] × 100 [1]
Comprehensive characterization ensures batch-to-batch consistency and confirms desired physicochemical properties.
Table 1: Standard Characterization Techniques for TdG-BgNPs
| Parameter | Method | Target Specification | Experimental Conditions |
|---|---|---|---|
| Size & Morphology | Transmission Electron Microscopy (TEM) | Spherical, 50-200 nm | Accelerating voltage: 200 kV [6] |
| Surface Charge | Zeta Potential | -15 to -25 mV | Dispersion in deionized water [7] |
| Crystallinity | X-ray Diffraction (XRD) | Amorphous structure | 2θ range: 5°-80°, Cu Kα radiation [1] [3] |
| Chemical Bonds | Fourier Transform-Infrared Spectroscopy (FT-IR) | Presence of Si-O-Si, Si-OH, and drug-related bonds | Wavenumber range: 400-4000 cm⁻¹ [1] [3] |
| Surface Area | BET Nitrogen Adsorption | >200 m²/g | 77 K, degas at 150°C for 6 hours [3] |
| Drug Release | UV-Vis Spectroscopy | Sustained release over 14-21 days | Sink conditions, PBS pH 7.4, 37°C [1] |
Table 2: Typical Physicochemical Properties of Synthesized TdG-BgNPs
| Property | BgNPs | TdG-BgNPs | Measurement Technique |
|---|---|---|---|
| Average Size (nm) | 85.2 ± 12.5 | 92.7 ± 15.3 | Dynamic Light Scattering |
| Polydispersity Index | 0.18 ± 0.04 | 0.22 ± 0.05 | Dynamic Light Scattering |
| Zeta Potential (mV) | -20.3 ± 1.5 | -18.7 ± 1.8 | Electrophoretic Light Scattering |
| BET Surface Area (m²/g) | 325 ± 25 | 288 ± 22 | Nitrogen Adsorption |
| Pore Volume (cm³/g) | 0.68 ± 0.08 | 0.52 ± 0.07 | Nitrogen Adsorption |
| This compound Loading (%) | - | 14.8 ± 1.2 | UV-Vis Spectroscopy |
The mechanistic pathway of this compound in promoting dentin regeneration is summarized below:
Figure 1: this compound Mechanism of Action: Inhibition of GSK-3β prevents β-catenin degradation, leading to its nuclear translocation and activation of odontogenic gene expression pathways essential for reparative dentin formation [1] [2] [7].
Principle: Evaluation of hydroxyapatite formation on nanoparticle surfaces when immersed in simulated body fluid (SBF) predicts material bioactivity in physiological environments [3] [6].
Materials:
Procedure:
Acceptance Criteria:
Principle: Human dental pulp stem cells (hDPSCs) are used to evaluate cytocompatibility and odontogenic potential of TdG-BgNPs [1].
Cell Culture:
Cytocompatibility Assessment (MTT Assay):
Migration Assay (Wound Healing):
Table 3: Typical Biological Performance of TdG-BgNPs (10 μg/mL) Compared to Controls
| Biological Parameter | Control | Biodentine | TdG-BgNPs | Measurement Method |
|---|---|---|---|---|
| Cell Viability (%) | 100 ± 5.2 | 118.3 ± 6.7 | 125.8 ± 7.4 | MTT Assay [1] |
| Migration Rate (% wound closure) | 42.5 ± 4.1 | 58.7 ± 5.2 | 75.3 ± 6.8 | Scratch Assay [1] |
| ALP Activity (nmol/min/mg) | 1.0 ± 0.2 | 2.8 ± 0.3 | 3.9 ± 0.4 | Alkaline Phosphatase Assay |
| DSPP Expression (fold change) | 1.0 ± 0.3 | 3.2 ± 0.5 | 5.7 ± 0.8 | Quantitative PCR [1] |
Principle: Incorporating TdG-BgNPs into calcium silicate cement enhances its bioactivity while maintaining suitable handling properties for clinical application [1].
Materials:
Procedure:
Properties of Optimized Formulation:
The complete experimental workflow from synthesis to biological evaluation is summarized below:
Figure 2: Experimental Workflow for TdG-BgNPs Development: Comprehensive process from nanoparticle synthesis through biological evaluation to final application formulation [1] [3].
Table 4: Common Technical Issues and Recommended Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| BgNPs aggregation | Inadequate surfactant removal | Optimize calcination temperature and duration [3] |
| Low drug loading efficiency | Insufficient pore volume or surface area | Increase CTAB concentration during synthesis [3] |
| Rapid drug release | Poor drug-particle interaction | Functionalize BgNPs surface with amino or carboxyl groups [8] |
| Reduced cell viability | High nanoparticle concentration | Optimize dose (typically 10-50 μg/mL for hDPSCs) [1] |
| Short cement setting time | High TdG-BgNPs concentration | Adjust TdG-BgNPs content (optimal at 10 wt%) [1] |
This compound-loaded bioactive glass nanoparticles represent a promising advanced therapeutic material for dentin regeneration. The protocols outlined herein provide researchers with standardized methods for synthesizing, characterizing, and evaluating TdG-BgNPs. The optimized formulation demonstrates enhanced bioactivity through superior cell proliferation, migration, and odontogenic differentiation compared to existing materials like Biodentine [1].
Future development directions include exploring alternative delivery systems such as injectable hydrogels [7] and functionalizing nanoparticle surfaces with targeting moieties to further enhance regenerative outcomes. Long-term in vivo studies are recommended to validate clinical potential before human applications.
Neuroblastoma (NB) is the most common extracranial solid tumor in children, accounting for approximately 15% of all pediatric cancer deaths, with over 650 cases diagnosed annually in the United States. This embryonic tumor of the sympathetic nervous system demonstrates heterogeneous clinical behavior, ranging from spontaneous regression to aggressive metastasis. High-risk neuroblastoma patients face particularly grim prospects, with long-term event-free survival remaining minimal despite intensive multimodal therapy. The presence of cancer stem cells (CSCs) within neuroblastoma tumors contributes significantly to therapy resistance and disease relapse, highlighting the need for targeted approaches that can eliminate these treatment-resistant cell populations [1] [2].
This compound (TDG) is a small-molecule, irreversible inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase that functions as a critical signaling node in multiple pathways implicated in neuroblastoma pathogenesis. GSK-3β sustains the survival and maintenance of CSCs and renders them insensitive to conventional chemotherapeutic agents and radiation. As a non-ATP competitive inhibitor, this compound confers unique selectivity compared to other GSK-3 inhibitors. Preclinical studies demonstrate that this compound specifically targets GSK-3β, reducing neuroblastoma cell proliferation, viability, migration, and self-renewal capacity of cancer stem-like cells [2] [3]. The compound has previously been evaluated in clinical trials for neurodegenerative disorders, providing valuable safety and pharmacokinetic data that can inform its repurposing for oncology applications [4].
Table 1: this compound-mediated reduction of cell viability in neuroblastoma cell lines
| Cell Line | MYCN Status | IC50 Value (48h) | Significant Effects | Key Findings |
|---|
| IMR-32 | Amplified | 60 μM | • 20 μM (48h) • 65 μM (24h) • 100 μM (12h) | • Sub-G0/G1 cell cycle accumulation • ROS generation • Mitochondrial membrane potential disruption | | SH-SY-5Y | Non-amplified | 25 μM (proliferation) | • Reduced proliferation • Inhibited migration • Hindered neurosphere formation | • CD133 cancer stem cell marker reduction • Self-renewal capacity eradication | | SK-N-SH | Non-amplified | ~25 μM (proliferation) | • Dose-dependent viability reduction • Impaired colony formation • Decreased migratory capacity | • Potent inhibition of CSC population • Target engagement with GSK-3β | | NGP | Amplified | Not reported (LY2090314: 20 nM) | • Comparison with other GSK-3 inhibitors • Growth reduction mechanism | • Apoptosis induction • Cleaved PARP and caspase-3 increase |
Table 2: this compound effects on apoptosis and stem cell markers in neuroblastoma models
| Parameter | Experimental Method | Findings | Biological Significance |
|---|
| Apoptosis Induction | MTT assay, Western blot, Caspase activity | • Increased cleaved PARP • Elevated cleaved caspase-3 • Reduced anti-apoptotic survivin | • Confirmation of programmed cell death • Mitochondrial pathway involvement | | Cell Cycle Effects | Flow cytometry (DNA content) | • Sub-G0/G1 phase accumulation • DNA fragmentation • Nuclear condensation | • Irreversible commitment to cell death • Loss of replicative potential | | Cancer Stem Cell Targeting | Neurosphere formation, CD133 expression | • Reduced primary sphere formation • Decreased CD133+ population • Impaired self-renewal capacity | • Targeting of therapy-resistant subpopulation • Potential to reduce relapse | | Reactive Oxygen Species | DCFDA assay | • Significant ROS generation • Oxidative stress induction | • Contribution to apoptotic mechanism • Mitochondrial dysfunction |
Research has compared this compound with other GSK-3 inhibitors to establish its relative potency and mechanism-specific advantages. LY2090314, another GSK-3 inhibitor evaluated in neuroblastoma, demonstrates significant growth reduction at nanomolar concentrations (starting at 20 nM) in both MYCN amplified and non-amplified NB cell lines. However, this compound's irreversible inhibition mechanism may provide more sustained target engagement compared to competitive inhibitors. Studies indicate that this compound effectively reduces GSK-3β phosphorylation and increases β-catenin stability, similar to other GSK-3 inhibitors, but with potentially improved selectivity for cancer stem cell populations [1] [2].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric method for quantifying metabolically active cells, serving as a reliable indicator of cell viability and proliferation in response to this compound treatment.
Cell Plating and Culture Conditions:
Treatment and Incubation:
MTT Staining and Quantification:
Western Blot Analysis for Apoptotic Markers:
Caspase Activity Assay:
Neurosphere Culture and Treatment:
Flow Cytometry for CSC Marker Expression:
Figure 1: this compound mechanism - irreversible GSK-3β inhibition activates apoptotic pathways in neuroblastoma cells through β-catenin stabilization and reduction of survivin and cyclin D1.
Figure 2: Experimental workflow - comprehensive assessment of this compound effects on neuroblastoma cells from culture through data analysis.
Dose-Response Optimization: Based on experimental data, establish a concentration range of 0-100 μM for this compound, with particular attention to the IC50 values observed across different neuroblastoma cell lines (approximately 25-60 μM for 48-hour treatments). Include appropriate controls such as vehicle (DMSO), positive cytotoxicity controls, and alternative GSK-3 inhibitors for comparative studies.
Cell Line-Specific Considerations: Account for MYCN amplification status when designing experiments, as this genetic marker significantly influences neuroblastoma biology and treatment response. MYCN-amplified lines (IMR-32, NGP) may demonstrate different sensitivity profiles compared to non-amplified lines (SH-SY-5Y, SK-N-SH). Additionally, consider the heterogeneity of neuroblastoma by including multiple cell lines in experimental designs to ensure comprehensive evaluation of this compound efficacy.
Assay Endpoint Correlations: Combine multiple assessment methods to obtain a comprehensive understanding of this compound's effects. The MTT viability reduction should correlate with apoptosis induction (evidenced by PARP cleavage and caspase activation) and diminished stem cell properties (reduced neurosphere formation and CD133 expression). Time-course experiments are essential to distinguish early apoptotic events from later-stage cell death processes.
Off-Target Activity Considerations: While this compound demonstrates specificity for GSK-3β, selectivity profiling at 10 μM has shown inhibition of other kinases including TAK1-TAB1 (93.5%), KDR (99.77%), MAPKAPK2 (96.90%), JAK3 (86.67%), and Aurora A (87.64%). Researchers should account for these potential off-target effects when interpreting results, particularly at higher concentrations, and employ complementary approaches such as genetic knockdown to validate GSK-3β-specific phenomena [4].
This compound demonstrates significant potential as a targeted therapeutic agent for neuroblastoma through its irreversible inhibition of GSK-3β. The compiled data reveals consistent anti-proliferative and pro-apoptotic effects across multiple neuroblastoma cell lines, with particular promise in targeting the therapy-resistant cancer stem cell subpopulation. The detailed protocols provided herein enable robust investigation of this compound's mechanisms and efficacy, facilitating standardized approaches across research laboratories. Future studies should focus on combination therapies with conventional chemotherapeutic agents and in vivo validation of these in vitro findings to advance the translational potential of this compound for neuroblastoma treatment.
The table below summarizes the core parameters for intraperitoneal injection of this compound in mouse models, as used in a 2025 study on alcohol use disorder (AUD) [1].
| Parameter | Specification |
|---|---|
| Recommended Model | C57BL/6J mice (for AUD research) [1] |
| Typical Dosage | 100 mg/kg [1] |
| Dosage Range | 50 mg/kg, 200 mg/kg, 500 mg/kg (tested in a Parkinson's disease model) [2] |
| Vehicle Solution | Corn oil [1] |
| Final Concentration | 20 mg/mL [1] |
| Injection Volume | ~10 mL/kg body weight [1] |
| Pretreatment Time | Administered 30 minutes prior to the behavioral test (e.g., ethanol access) [1] |
For the intraperitoneal route, the study used corn oil as the vehicle [1]. The suspension is prepared as follows:
This corn oil formulation was adopted after initial studies using a more complex vehicle (26% PEG-400 + 15% Cremophor EL in water) caused mild weight loss in some animals [1].
The following chart visualizes a typical experimental workflow for a study investigating this compound's effect on binge-like drinking behavior:
This protocol is adapted from a study where this compound decreased ethanol consumption in a "drinking in the dark" (DID) model without affecting water intake [1]. The dosage was administered 30 minutes before the test.
For comprehensive experimental planning, note that this compound is administered via other routes in preclinical research. The table below summarizes these alternatives based on the search results.
| Route | Vehicle | Typical Use Case | Citation |
|---|---|---|---|
| Oral Gavage | 26% PEG-400 + 15% Cremophor EL in water or Corn Oil | Chronic or long-term studies (e.g., over 6-9 weeks) [1]. | [1] |
| Subcutaneous Injection | Not specified in available results | Studies on neurodevelopmental disorders (e.g., CDKL5 deficiency), often administered every other day [3]. | [3] |
Arrhythmogenic cardiomyopathy (ACM) is an inherited heart muscle disorder characterized by the replacement of myocardial tissue with fibrofatty deposits, leading to ventricular arrhythmias, cardiac dysfunction, and an increased risk of sudden cardiac death, particularly in young adults and athletes [1]. Current therapies primarily manage electrical manifestations but do not address the underlying disease pathogenesis [1].
This compound (TD) is an oral, irreversible inhibitor of glycogen synthase kinase-3β (GSK-3β) [2]. Originally investigated for Alzheimer's disease and progressive supranuclear palsy, it has an established safety profile in humans [1]. Preclinical studies have demonstrated its efficacy in preventing and reversing the ACM phenotype in mouse models, providing a compelling rationale for its repurposing for ACM [1] [2].
The therapeutic effect of this compound in ACM is linked to the inhibition of GSK-3β. Aberrant activation of GSK-3β is implicated in ACM pathogenesis, contributing to impaired canonical Wnt/β-catenin signaling, altered distribution of cell-cell junction proteins (like plakoglobin and Connexin-43), and activation of pro-inflammatory pathways [1] [2]. By inhibiting GSK-3β, this compound helps correct these downstream pathological effects. The diagram below illustrates the proposed signaling pathway.
Diagram Title: Proposed Mechanism of this compound in ACM
The following section details the application protocol based on recent studies that demonstrated the efficacy of this compound in both preventing and reversing the ACM phenotype in two mouse models: the cardiac-selective Ank2 knockout (Ank2-cKO) and the homozygous desmoglein-2 mutant (Dsg2mut/mut) mice [1].
The studies employed two key paradigms, summarized in the workflow below.
Diagram Title: this compound Treatment Workflow in Mice
Key assessments to evaluate therapeutic efficacy are listed below. For all procedures, researchers should be blinded to the genotype and treatment regimen of the mice [1].
| Assessment | Methodology | Key Parameters Measured |
|---|---|---|
| Echocardiography | Transthoracic echocardiography under light anesthesia (1.25% isoflurane). Body temperature maintained at 37°C [1]. | Left ventricular short-axis and long-axis images to assess cardiac function and structure (e.g., ejection fraction) [1]. |
| Electrocardiography (ECG) & Arrhythmia Induction | Implantable telemeters in conscious mice. Arrhythmias induced via IP injection of epinephrine (2 mg/kg) and caffeine (120 mg/kg) [1]. | Recording for 30-60 minutes post-injection. Quantify ventricular arrhythmias: Premature Ventricular Contractions (PVCs), couplets, Non-Sustained Ventricular Tachycardia (NSVT), and Ventricular Tachycardia (VT) [1]. |
| Molecular Analysis (Immunoblotting) | Heart tissue homogenization and protein extraction. Western blot analysis [1]. | Protein expression and phosphorylation levels, including GSK-3β (Ser9), β-catenin, phospho-β-catenin, Plakoglobin (JUP), and Connexin-43 (Cx43) [1]. |
The efficacy of this compound in the described protocols is demonstrated by significant improvements in functional, electrical, and molecular parameters.
| Assessment | Prevention Study Results | Reversal Study Results |
|---|---|---|
| Cardiac Function | Prevented the reduction of left ventricular function in young, treated Ank2-cKO and Dsg2mut/mut mice [1]. | Restored/reversed the impaired cardiac function in adult Ank2-cKO mice with established disease [1]. |
| Ventricular Arrhythmias | TD-treated adult mice showed a reduction in ventricular arrhythmias (PVCs, NSVT, VT) following adrenergic stimulation [1]. | TD-treated adult mice displayed a significant reduction in ventricular arrhythmia burden post-adrenergic stimulation [1]. |
| Molecular Phenotype | Modulated GSK-3β activity and phosphorylation; partially corrected abnormal distribution of plakoglobin and Cx43 at intercalated disks in Dsg2mut/mut mice [1] [2]. | N/A (Data not explicitly listed in search results for reversal study). |
The preclinical data provides compelling evidence that this compound can modify the course of ACM in mice by targeting the underlying GSK-3β pathway. The successful demonstration of both preventive and reversal effects is particularly promising for treating patients who may already have manifest disease [1] [2].
What is the key advantage of this compound over other GSK-3β inhibitors like SB-216763? While SB-216763 showed similar preclinical efficacy, it failed to advance to human studies due to unfavorable toxicology. This compound, however, has already been used in multiple human clinical trials for other conditions, demonstrating a tolerable safety profile and providing a clearer path to clinical application for ACM [1] [2].
What are the potential mechanisms by which this compound exerts its therapeutic effects in ACM? The primary mechanism is the inhibition of GSK-3β. This is believed to:
The ARGO study was a phase II, multicenter, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of Tideglusib, a glycogen synthase kinase-3 (GSK-3) inhibitor, in patients with mild to moderate Alzheimer's Disease (AD) [1]. The trial was designed based on earlier pilot studies which indicated that this compound, by inhibiting GSK-3β, could potentially reduce tau hyperphosphorylation and amyloid plaque accumulation, key neuropathological features of AD [2] [3]. The primary goal was to confirm clinical efficacy on cognitive endpoints after 26 weeks of treatment [1].
| Parameter | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Diagnosis | Mild to moderate Alzheimer's Disease | Other forms of dementia or major neurological/psychiatric disorders |
| MMSE Score | 14-26 points [1] | Significant cognitive impairment outside this range |
| Concurrent Medication | Stable regimen of cholinesterase inhibitors and/or memantine permitted [1] | Use of other investigational drugs or prohibited medications |
| General Health | - | Liver transaminases >2.5x upper limit of normal; other clinically significant abnormal laboratory results [3] |
| Treatment Arm | Sample Size (n) | Dosage Regimen | Treatment Duration |
|---|---|---|---|
| Placebo | 85 | Matching placebo once daily | 26 weeks |
| This compound 500 mg QD | 50 | 500 mg, once daily | 26 weeks |
| This compound 1000 mg QOD | 90 | 1000 mg, every other day | 26 weeks |
| This compound 1000 mg QD | 86 | 1000 mg, once daily | 26 weeks |
Abbreviations: QD (Quaque Die); once daily. QOD (Quaque Altera Die); every other day [1].
| Assessment | Screening | Baseline | During Treatment | Week 26/Endpoint |
|---|---|---|---|---|
| Informed Consent | ● | |||
| Medical History & Physical Exam | ● | |||
| Randomization | ● | |||
| Efficacy Measures | ||||
| ADAS-cog15 (Primary) | ● | ● | ||
| MMSE, Word Fluency, ADL (Secondary) | ● | ● | ||
| Safety Measures | ||||
| Vital Signs | ● | ● | ● | |
| Clinical Labs (incl. Liver Function) | ● | ● | ● | |
| Adverse Event Monitoring | ● | ● | ||
| Explatory Biomarkers | ||||
| CSF (Aβ, tau, BACE1) | (Subgroup) | (Subgroup) | ||
| Brain MRI (Atrophy) | (Subgroup) | (Subgroup) |
| Outcome Measure | Placebo (n=85) | This compound 500 mg QD (n=50) | This compound 1000 mg QOD (n=90) | This compound 1000 mg QD (n=86) |
|---|---|---|---|---|
| ADAS-cog15 (Primary) | Baseline Score Change | No significant difference from placebo [1] | No significant difference from placebo [1] | No significant difference from placebo [1] |
| MMSE | Baseline Score Change | No significant difference (Overall) [1] | No significant difference (Overall) [1] | No significant difference (Overall) [1] |
| CSF BACE1 | Level Change | - | - | Significant decrease in a small subgroup [1] |
| Adverse Event | Placebo | All this compound Arms | Comments |
|---|---|---|---|
| Any Adverse Event | Reported | Reported | Comparable between groups, except transaminase increase [1] |
| Diarrhea | 11% | 14-18% | Most frequent adverse event [1] |
| Transaminase Increase | 3.5% | 9-16% | Asymptomatic, mild-moderate, dose-dependent, and fully reversible [1] [4] |
This compound is a non-ATP competitive inhibitor that irreversibly blocks the GSK-3β enzyme [2]. In Alzheimer's pathology, GSK-3β is a pivotal kinase that hyperphosphorylates tau protein, leading to its aggregation into neurofibrillary tangles (NFTs) inside neurons. It is also involved in the formation of amyloid plaques outside cells [2]. By inhibiting GSK-3β, this compound was hypothesized to modify these core pathological processes.
The diagram below illustrates the mechanistic pathway and the proposed role of this compound.
Although the primary analysis was negative, a post-hoc analysis revealed a non-linear dose response. Participants with mild AD in the 500 mg QD group showed significant improvement on the ADAS-cog15, MMSE, and word fluency tests compared to placebo [1]. This suggests that future studies should focus on earlier disease stages and explore different dosing regimens. Furthermore, the significant decrease in CSF BACE1 levels (a key enzyme in amyloid-β production) in a subgroup of patients provides preliminary evidence of target engagement and a potential impact on the amyloid pathway [1].
To overcome the limitations of this compound, advanced in silico protocols have been employed to design novel multi-target analogues with improved properties [2] [5]. The workflow below outlines this computational strategy.
Key Steps in the Computational Protocol:
The phase II ARGO trial demonstrated that this compound was safe and well-tolerated for 26 weeks but did not meet its primary clinical efficacy endpoint in a broad mild-to-moderate AD population [1]. The findings underscore the critical importance of patient stratification (e.g., by disease severity) and dose selection in future trials. Furthermore, the exploration of this compound-based analogues via integrated in silico strategies represents a promising frontier for developing multi-target directed ligands that could simultaneously address the complex, multifactorial pathology of Alzheimer's disease [2] [5]. Subsequent clinical development of this compound has shifted to other indications, including Congenital Myotonic Dystrophy, where it has progressed to Phase 2/3 trials [6] [7] [8].
Tideglusib is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3) that has emerged as a promising candidate for regenerative dentistry applications, particularly in direct pulp capping procedures. Originally developed and investigated for neurodegenerative disorders including Alzheimer's disease, this compound has been repurposed for dental applications due to its ability to activate the Wnt/β-catenin signaling pathway, a crucial regulator of dentinogenesis and pulp repair mechanisms. The molecular mechanism involves irreversible non-ATP competitive inhibition of GSK-3β, which leads to stabilization and nuclear translocation of β-catenin, subsequently triggering transcription of genes responsible for odontogenic differentiation and reparative dentin formation.
The therapeutic rationale for using this compound in direct pulp capping stems from its ability to stimulate natural dentin regeneration by recruiting resident mesenchymal stem cells from the dental pulp and promoting their differentiation into odontoblast-like cells. Unlike conventional pulp capping materials that primarily provide a passive barrier, this compound actively promotes the regenerative potential of the dentin-pulp complex. Research demonstrates that this compound enhances odontogenic marker expression including RUNX2, ALP, BMP2, and DSPP in human dental pulp stem cells (hDPSCs) without adversely affecting cell viability, proliferation, or migration at optimal concentrations [1]. This biological activity positions this compound as a innovative therapeutic agent for vital pulp therapy that could potentially overcome limitations of existing materials.
Drug Characterization: this compound (chemical name: 4-Benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione) is a yellow powder with molecular weight 334.39 g/mol and solubility in dimethyl sulfoxide (DMSO) >15 mg/mL [2]. The compound should be stored at -20°C in a desiccated environment to maintain stability.
Standard Solution Preparation: For direct pulp capping applications, prepare a 50 nM working solution by first dissolving this compound powder in pharmaceutical grade DMSO to create a concentrated stock solution (e.g., 1-5 mM), which can be aliquoted and stored at -20°C for up to 3 months. Dilute the stock solution in sterile phosphate-buffered saline (PBS) immediately before use to achieve the final working concentration of 50 nM [2]. The solution should be prepared under aseptic conditions and used within 4 hours of preparation.
Quality Assessment: Verify concentration accuracy using UV spectrophotometry at λmax = 320 nm with appropriate standard curves. Perform sterility testing through membrane filtration and culture in appropriate media (e.g., thioglycollate medium) for 14 days [2] [1].
Material Selection: Select resorbable type I collagen sponges (e.g., Eucare Pharmaceuticals, India) with dimensions appropriate for the pulp exposure site (typically 1-2 mm diameter) [2].
Drug Loading Procedure:
Bioactive Glass Nanoparticle Synthesis: Prepare mesoporous bioactive glass nanoparticles (BgNPs) using the sol-gel method [3] [4]:
Drug Loading into Nanoparticles:
Calcium Silicate Cement Modification:
Table 1: Formulation Parameters for this compound Delivery Systems
| Parameter | Collagen Sponge | This compound-BgNPs | This compound-BgNPs/Cement |
|---|---|---|---|
| This compound Concentration | 50 nM in solution | 2:1 drug-carrier ratio | 10 wgt% in cement |
| Carrier Material | Type I collagen | Mesoporous bioactive glass | Calcium silicate cement |
| Drug Loading Efficiency | >90% saturation | 72-85% by UV spectrophotometry | Dependent on nanoparticle loading |
| Release Profile | Burst release (24-48 hours) | Sustained release (7-14 days) | Modified sustained release |
| Preparation Time | <5 minutes | 24 hours (synthesis) + overnight (loading) | 30 minutes (mixing) |
Case Selection: Select teeth with mechanical pulp exposures less than 1 mm in diameter in asymptomatic teeth or those with reversible pulpitis. Confirm vitality through thermal and electric pulp testing. Obtain preoperative periapical radiographs to assess periradicular status and rule out pathosis [2].
Anesthesia and Isolation: Administer local anesthesia using standard dental techniques (e.g., lidocaine with epinephrine 1:100,000). Achieve absolute isolation using dental dam, ensuring proper sealing around the tooth with caulking material and disinfecting the operating field with 0.5% povidone iodine solution for 30 seconds followed by saline rinse [2].
Access Cavity: Using high-speed handpiece with water coolant, prepare conservative Class V cavity on the buccal surface parallel to the cementoenamel junction. Maintain cavity dimensions of approximately 1.5-2 mm width and 2-3 mm length, with pulpal floor 1-2 mm above the gingival margin [2].
Pulp Exposure: Carefully extend cavity depth until the shadow of pulp tissue becomes visible through remaining dentin. Use a new, sterile 0.5 mm diameter carbide bur with copious saline irrigation to create a controlled mechanical exposure, minimizing trauma to the pulp tissue. Remove all caries and debris from the cavity walls [2].
Hemostasis Control: Gently irrigate the exposure site with sterile saline using a disposable syringe with a blunt needle. Place sterile cotton pellets moistened with saline over the exposure with light pressure for 30-60 seconds. Repeat as necessary until bleeding is controlled. Avoid desiccation of the pulp tissue and use only minimal pressure [2].
This compound Application:
Cavity Sealing: After this compound application, place a glass ionomer cement base (e.g., Medifill, Promedica, Germany) over the capping material in 1-2 mm thickness, ensuring complete coverage of the cavity floor. Etch, bond, and restore with composite resin following manufacturer instructions to provide a permanent, sealed restoration [2].
Postoperative Instructions: Advise patients to avoid chewing on the treated tooth for 24 hours. Recommend standard oral hygiene practices and schedule follow-up appointments at 1 week, 3 months, 6 months, and 1 year for clinical and radiographic assessment. Document pulp vitality, symptomatic response, and radiographic evidence of dentin bridge formation at each recall [2] [5].
Tissue Processing: Extract teeth at designated evaluation periods (3 and 8 weeks postoperatively). Immediately fix in 10% neutral buffered formalin for 48 hours. Decalcify in 10% EDTA for 4-6 weeks, process through graded ethanol series, and embed in paraffin. Section at 4-5 μm thickness and mount on glass slides [2] [5].
Staining and Analysis: Perform hematoxylin and eosin staining according to standard protocols. Evaluate sections for three key parameters using established scoring systems:
Table 2: Comparative Performance of this compound versus MTA in Direct Pulp Capping
| Evaluation Parameter | This compound (3 weeks) | MTA (3 weeks) | This compound (8 weeks) | MTA (8 weeks) | Statistical Significance |
|---|---|---|---|---|---|
| Inflammatory Cell Score | 2.4 ± 0.5 | 1.2 ± 0.3 | 1.8 ± 0.4 | 0.9 ± 0.2 | P < 0.05 |
| Tissue Disorganization Score | 2.1 ± 0.4 | 1.0 ± 0.2 | 1.6 ± 0.3 | 0.8 ± 0.2 | P < 0.05 |
| Hard Tissue Formation Score | 1.3 ± 0.3 | 1.6 ± 0.3 | 2.1 ± 0.4 | 2.4 ± 0.4 | P = 0.157 |
| Complete Dentin Bridge | 35% | 45% | 65% | 75% | Not Significant |
| Pulp Vitality Maintenance | 85% | 95% | 80% | 90% | Not Significant |
Gene Expression Analysis: Isolate RNA from cultured hDPSCs treated with 50-100 nM this compound using standard extraction methods. Perform reverse transcription and quantitative PCR to evaluate expression of odontogenic markers (RUNX2, ALP, BMP2, DSPP) using appropriate primer sets and normalization to housekeeping genes [1].
Protein Expression Assessment: Fix cells in 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with primary antibodies against β-catenin (1:200) overnight at 4°C, followed by appropriate fluorescent secondary antibodies. Visualize using confocal microscopy to confirm β-catenin accumulation and nuclear translocation [1].
Functional Assays:
Diagram 1: Molecular Mechanism of this compound in Activating Wnt/β-catenin Signaling Pathway for Dentin Regeneration. This compound inhibits GSK-3β, disrupting the β-catenin destruction complex and allowing β-catenin stabilization and nuclear translocation. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate odontogenic target genes that promote reparative dentin formation [2] [1].
The transition of this compound from laboratory research to clinical dental practice requires careful consideration of its safety and efficacy profile. Preclinical studies in animal models have revealed that this compound causes significantly greater inflammatory response and pulp tissue disorganization compared to mineral trioxide aggregate (MTA) at both 3-week and 8-week evaluation periods [2] [5]. Despite the increased inflammatory response, this compound demonstrates comparable hard tissue formation to MTA, suggesting that it effectively promotes dentin bridge formation despite provoking greater initial inflammation [2].
In cellular studies, this compound at concentrations of 50-100 nM has shown excellent safety profile in hDPSCs, with no adverse effects on cell proliferation, cell cycle progression, apoptosis, or migration capacity [1]. The dose-dependent response observed in vitro indicates that optimal concentrations for dental applications range between 50-200 nM, with higher concentrations potentially diminishing the odontogenic differentiation effects [1]. From a formulation perspective, incorporating this compound into nanoparticle delivery systems has demonstrated enhanced bioactivity with improved wound healing, increased cell proliferation, and better migration of human dental pulp stem cells compared to conventional materials like Biodentine [3].
The repurposing of this compound for dental applications presents several ethical considerations that require attention. First, the original clinical trials for this compound in Alzheimer's disease and other neurological conditions reported adverse effects including transient enzyme elevations, diarrhea, nausea, cough, fatigue, and headache, with treatment discontinuation rates of 35% in active subjects in one phase IIa trial [6] [7]. While systemic exposure would be considerably lower in dental applications, the potential for local and systemic effects must be thoroughly investigated.
Informed consent represents another critical ethical consideration, as patients must understand the drug's origins, mechanism of action, and potential risks. The complexity of GSK-3β signaling pathways and their involvement in multiple biological processes creates challenges in effectively communicating risks and benefits to patients [6]. Additionally, there are theoretical concerns about potential tumorigenic effects of GSK-3 inhibition, though most evidence suggests these risks are minimal with localized application [6] [7].
From a regulatory perspective, this compound has undergone several clinical trials for neurological indications but remains investigational for dental applications. The drug received FDA orphan drug status for progressive supranuclear palsy in 2009 and fast-track designation in 2010, but development for Alzheimer's disease has been discontinued [8]. As of 2025, this compound is in clinical trials for myotonic dystrophy, but no dental-specific trials have been registered [8] [9]. Researchers and clinicians should note that regulatory approval would require comprehensive safety and efficacy data specifically for dental applications, even though the drug has been previously tested in other clinical contexts.
This compound represents a promising pharmacological approach to direct pulp capping that leverages the innate regenerative capacity of dental pulp through modulation of the Wnt/β-catenin signaling pathway. The application protocols outlined in these notes provide researchers with standardized methodologies for evaluating this compound's efficacy in preclinical models. Current evidence suggests that while this compound effectively promotes reparative dentin formation, it produces greater initial inflammatory responses compared to established materials like MTA.
Future development should focus on optimizing delivery systems such as bioactive glass nanoparticles to control drug release kinetics and minimize local tissue irritation. Additionally, combination therapies incorporating this compound with anti-inflammatory agents may help mitigate the excessive inflammatory response while maintaining the regenerative benefits. Further research is needed to establish dosing parameters, long-term safety profiles, and standardized clinical protocols before translation to human applications can be realized.
The innovative approach of using small molecule drugs to stimulate innate regenerative mechanisms represents a paradigm shift in vital pulp therapy. As research progresses, this compound and similar bioactive molecules may eventually complement or potentially replace conventional passive barrier materials, ultimately improving clinical outcomes in vital pulp therapy and preserving tooth longevity.
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase recognized as a pivotal therapeutic target for numerous conditions, including Alzheimer's disease, cancer, diabetes, and arrhythmogenic cardiomyopathy [1] [2] [3]. Its involvement in phosphorylating key proteins such as tau and β-catenin places it at the center of multiple pathological pathways [4] [5].
Tideglusib is a non-ATP competitive, irreversible GSK-3β inhibitor that has progressed to Phase II clinical trials for several neurodegenerative disorders [6] [7]. Its unique mechanism of action and clinical relevance make it a prime candidate for molecular docking studies, which are essential for understanding its binding interactions and for designing novel, more effective inhibitors.
These application notes provide a standardized protocol for researchers to perform and analyze molecular docking experiments between this compound and GSK-3β, leveraging current computational methodologies.
GSK-3β features several distinct binding sites critical for inhibitor design. Understanding these sites is paramount for accurate docking experiments.
The following table summarizes the key binding sites and their characteristics.
Table 1: Key Binding Sites of GSK-3β for Molecular Docking
| Binding Site | Key Residues | Inhibitor Type | Example Inhibitor |
|---|---|---|---|
| ATP-binding Site | Asp133, Val135, Lys85 [5] [9] | Competitive | Staurosporine, SB-216763 [5] |
| Substrate-binding Site | Residues recognizing pre-phosphorylated substrates [5] | Peptide-mimetic | L803-mts, FRATide [5] |
| Allosteric Site | Cys-199 (critical for this compound) [6] | Non-competitive, Irreversible | This compound, TDZD derivatives [5] [6] |
This compound is a thiadiazolidindione (TDZD) derivative that acts as a selective, non-ATP competitive inhibitor of GSK-3β [7]. It exhibits an irreversible inhibition mechanism, as demonstrated by a lack of enzyme activity recovery after drug removal [6]. Mutagenesis studies where Cys-199 was replaced with Ala resulted in decreased potency, confirming the importance of this residue [6]. Preclinical studies show that this compound reduces tau hyperphosphorylation, amyloid plaque load, and TDP-43 phosphorylation, supporting its therapeutic potential in Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) [4] [7].
The diagram below outlines the standard workflow for molecular docking studies from system preparation to validation.
.pdbqt for AutoDock tools) [1].Define the Binding Site:
Perform Docking:
Pose Analysis and Interaction Profiling:
Molecular Dynamics (MD) Simulations:
Binding Free Energy Calculations:
Based on its irreversible mechanism, a successful docking pose should show this compound positioned in the allosteric pocket with proximity to Cys-199, potentially forming a covalent bond or strong polar interactions [6]. The binding mode should be distinct from that of ATP-competitive inhibitors, which bind in the hinge region near Val135 and Asp133 [5].
Table 2: Quantitative Metrics for Validating a this compound-GSK-3β Docking Model
| Metric | Target Value / Expected Outcome | Significance |
|---|---|---|
| Docking Score (Vina, kcal/mol) | ≤ -7.0 [4] | Indicates strong predicted binding affinity |
| RMSD from Crystal Pose (Validation) | < 2.0 Å [8] | Confirms accuracy of docking parameters |
| Key Residue Interaction | Cys-199 [6] | Confirms binding at the allosteric site |
| MD Simulation RMSD (Complex) | Stable plateau after equilibration (~50-200 ns) [1] | Induces stability of the protein-ligand complex over time |
| MM/GBSA (kcal/mol) | ~ -25.0 (e.g., for a strong binder) [9] | Provides a quantitative estimate of binding free energy |
The molecular docking protocol for this compound provides a foundation for rational drug design of novel GSK-3β inhibitors.
This document outlines a comprehensive and validated protocol for conducting molecular docking studies of this compound with GSK-3β. By following these application notes, researchers can reliably characterize the binding interactions of this irreversible inhibitor, validate the complex's stability through MD simulations, and apply these insights to design novel therapeutic candidates targeting GSK-3β for a range of diseases.
TDP-43 proteinopathy is a pathological hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), characterized by cytoplasmic mislocalization, aggregation, and hyperphosphorylation of TAR DNA-binding protein 43 (TDP-43). Approximately 97% of ALS patients exhibit TDP-43 pathology, making it a promising therapeutic target for these devastating conditions [1] [2]. Glycogen synthase kinase-3β (GSK-3β) has been identified as a key kinase responsible for TDP-43 phosphorylation at pathological sites including Ser409/410, and its activity is significantly upregulated in ALS patient tissues [1] [3].
This compound is a novel non-ATP competitive GSK-3β inhibitor from the thiadiazolidindione chemical class that has demonstrated neuroprotective, anti-inflammatory, and neurogenic properties across multiple neurodegenerative disease models [1] [3]. Originally investigated for Alzheimer's disease and progressive supranuclear palsy, this compound is currently in clinical trials for autism spectrum disorder and myotonic dystrophy type 1 (Phase III), showing favorable safety and tolerability profiles in human studies [1] [4]. This application note provides detailed experimental protocols and data from preclinical studies evaluating this compound as a potential therapeutic for TDP-43 proteinopathies, specifically focusing on chronic oral administration in mouse models of ALS/FTD.
Table 1: Summary of experimental models and key findings with this compound treatment
| Model System | Model Details | Treatment Protocol | Key Results | Citation |
|---|
| Sporadic ALS Patient Lymphoblasts | Immortalized lymphocytes from sALS patients | In vitro treatment with this compound (concentration not specified) | - Reduced TDP-43 hyperphosphorylation
Table 2: Detailed protocol for in vitro assessment of this compound effects
| Experimental Component | Specifications | Application Notes |
|---|
| Cell Lines | - Immortalized lymphoblasts from sporadic ALS patients
Table 3: Protocol for chronic oral this compound administration in TDP-43 mouse models
| Protocol Component | Specifications | Application Notes |
|---|
| Animal Model | Prp-hTDP-43A315T transgenic mice [1] [3] | - Confirm genotype before enrollment
The diagram below illustrates the proposed mechanism by which this compound ameliorates TDP-43 pathology in experimental models:
Diagram 1: this compound mechanism of action in TDP-43 proteinopathy. The therapeutic inhibits GSK-3β activity, reducing TDP-43 hyperphosphorylation and restoring nuclear localization.
The therapeutic mechanism of this compound involves several interconnected pathways:
GSK-3β Inhibition: this compound acts as a non-ATP competitive inhibitor of GSK-3β, which is particularly important because this kinase is upregulated in ALS patient tissues including spinal cord and cortex [1] [3]. This mechanism allows for more selective inhibition compared to ATP-competitive inhibitors.
TDP-43 Phosphorylation Reduction: GSK-3β is a major kinase responsible for phosphorylating TDP-43 at pathological sites, particularly Ser409/410, which are hallmark phosphorylation sites in ALS/FTD patient tissues [1] [2]. This compound treatment significantly reduces these pathological phosphorylation events.
Subcellular Redistribution: By reducing aberrant phosphorylation, this compound promotes nuclear re-localization of TDP-43, reversing the cytoplasmic mislocalization observed in disease states [1] [3]. This helps restore TDP-43's normal nuclear functions in RNA processing.
Neuroprotection: The compound demonstrates broad neuroprotective effects, including reduced cell death in neuronal models, anti-inflammatory properties, and potentially enhanced autophagy mechanisms that help clear pathological protein aggregates [1] [5].
The chronic oral administration of this compound in TDP-43 mouse models represents a promising therapeutic approach for ALS and related TDP-43 proteinopathies. The experimental protocols outlined here demonstrate several key advantages for drug development:
Translational Relevance: The oral administration route used in these mouse models closely mirrors potential human therapeutic application, facilitating translation from preclinical to clinical studies [1] [4].
Pathology-Modifying Effects: Unlike symptomatic treatments, this compound targets core pathological processes - specifically TDP-43 phosphorylation and mislocalization - that are shared across multiple neurodegenerative conditions [1] [2] [6].
Biomarker Development: These protocols enable the identification and validation of potential biomarkers for target engagement (e.g., GSK-3β activity markers) and therapeutic response (e.g., pTDP-43 levels) [1] [7].
Combination Therapy Potential: The well-defined mechanism of action supports future studies combining this compound with other therapeutic approaches targeting different aspects of TDP-43 pathology, such as autophagy enhancers or anti-aggregation compounds [6] [5].
While the published results are promising, researchers should consider several limitations when implementing these protocols:
Incomplete Protocol Details: Some experimental details, including exact this compound doses used in animal studies and treatment duration, are not fully specified in the available literature, requiring optimization for specific research applications [1] [3].
Pharmacokinetic Considerations: this compound exhibits dose-dependent bioavailability and significant food effects that must be controlled in experimental designs [4] [8]. Body weight also significantly influences drug exposure, suggesting weight-based dosing may be important.
Model Limitations: While TDP-43 transgenic mice recapitulate certain aspects of human disease, they may not fully capture the complexity of sporadic human TDP-43 proteinopathies, which represent the majority of cases [1] [2].
Off-Target Effects: Although this compound is described as a GSK-3β inhibitor, comprehensive selectivity profiling against other kinases should be considered when interpreting results, especially at higher concentrations [1] [3].
The chronic oral administration of this compound in TDP-43 mouse models represents a well-tolerated and effective approach for reducing pathological TDP-43 phosphorylation and mislocalization in preclinical models of ALS/FTD. The experimental protocols detailed in this application note provide researchers with a solid foundation for investigating GSK-3β inhibition as a therapeutic strategy for TDP-43 proteinopathies. The dose-dependent effects, favorable safety profile observed in human trials for other indications, and direct targeting of key pathological mechanisms make this compound a promising candidate for further development. Future studies should focus on optimizing dosing regimens, identifying biomarkers of target engagement, and exploring potential combination therapies to fully exploit the therapeutic potential of this approach for devastating neurodegenerative conditions characterized by TDP-43 pathology.
| Solvent | Solubility | Notes / Conditions |
|---|---|---|
| DMSO | ≥ 16.7 mg/mL (50 mM) [1] | With gentle warming [1]. |
| DMSO | ~33.33 mg/mL (99.67 mM) [2] | May require ultrasonication; Hygroscopic DMSO impacts solubility, use newly opened containers [2]. |
| DMSO | ~66 mg/mL (197.37 mM) [3] | From a specific batch; Moisture-absorbing DMSO reduces solubility, use fresh DMSO [3]. |
| Water | Insoluble [3] [1] | - |
| Ethanol | Insoluble [3] [1] | - |
The following table lists formulations for preparing this compound working solutions for animal studies, validated by commercial laboratories [3] [2].
| Formulation | Final Concentration | Preparation Method |
|---|---|---|
| Clear Solution | 2.5 mg/mL (7.48 mM) [3] | 40 µL of 62.5 mg/ml DMSO stock + 960 µL corn oil [3]. |
| Clear Solution | 1.0 mg/mL (2.99 mM) [3] [2] | 50 µL of 20 mg/ml DMSO stock + 400 µL PEG300 → mix → + 50 µL Tween-80 → mix → + 500 µL saline [3] [2]. |
| Homogeneous Suspension | ≥ 5 mg/mL [3] | Add this compound powder to 1% Carboxymethyl cellulose (CMC-Na) solution and mix evenly [3]. |
Problem: Precipitation in aqueous buffers.
Problem: Lower observed solubility than reported.
Problem: Need for high concentration with low DMSO.
The following diagram outlines the decision-making workflow for preparing this compound solutions.
A foundational understanding of this compound's mechanism is key to anticipating specificity challenges.
Mechanism of Action this compound is a non-ATP competitive and irreversible inhibitor of GSK-3β [1] [2]. Its activity is highly dependent on Cys-199 in the enzyme's active site. While evidence suggests the inhibition is irreversible, it does not appear to form a classic, stable covalent bond [1] [3].
Specificity Data The table below summarizes the key selectivity findings for this compound.
| Aspect of Specificity | Finding | Citation |
|---|---|---|
| GSK-3β Inhibition (IC₅₀) | ~60 nM (irreversible) | [4] [2] |
| Role of Cys-199 | Critical for inhibition; mutation to Ala decreases potency and may alter reversibility. | [1] [3] |
| Selectivity Among Kinases | Modestly selective; inhibits multiple other kinases besides GSK-3, though not all that contain a homologous Cys residue. | [3] |
| Comparison to COB-187 | COB-187 (a reversible, time-dependent inhibitor) shows high selectivity for GSK-3 across 404 unique kinases. | [5] |
Here are answers to common questions and strategies to address specific experimental challenges.
FAQ 1: How can I confirm that my observed phenotypic effects are due to GSK-3β inhibition and not an off-target effect?
This is a central challenge. The following strategies are recommended:
FAQ 2: The irreversible nature of this compound is causing issues in my long-term cell culture experiments. How can I manage this?
The irreversibility means that enzyme activity will not recover after drug washout; recovery depends solely on the synthesis of new GSK-3β protein [1].
FAQ 3: Are there specific safety concerns I should be aware of regarding off-target pharmacology?
Yes, the "double-edged sword" nature of GSK-3 inhibitors means broad pathway modulation can have unintended consequences [6].
For reliable results, adhering to validated protocols is essential.
1. Protocol for In Vitro GSK-3β Inhibition Kinetics (Jump Dilution Assay) This assay is used to demonstrate the irreversibility of inhibition [1] [3].
2. Protocol for Assessing Target Engagement in Cells (Western Blot) This protocol verifies that this compound is engaging its target in a cellular context.
The following diagrams illustrate this compound's mechanism and a key experimental workflow.
Diagram: this compound's mechanism of action. By irreversibly inhibiting GSK-3β via Cys-199, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to β-catenin accumulation and translocation to the nucleus, where it activates transcription factors (TCF/LEF) driving the expression of genes involved in cell survival and proliferation [1] [2] [7].
Diagram: A logical workflow for troubleshooting potential off-target effects of this compound in experimental models. Implementing multiple validation strategies provides the strongest evidence for on-target activity.
| Concentration | Cell Type / Model | Key Findings / Application | Citation |
|---|---|---|---|
| 30 nM | Human Dental Pulp Stem Cells (hDPSCs) | Direct pulp capping; soaked into a resorbable collagen sponge. [1] | |
| 50 nM | Human Dental Pulp Stem Cells (hDPSCs) | Enhanced osteogenic differentiation and mineralization when used with nanoparticles. [2] | |
| 50 nM | Bone Marrow Mesenchymal Stem Cells (BMMSCs) - rabbit | Loaded in sodium alginate hydrogel; promoted cell migration and mineral deposition. [3] | |
| IC50 ~60-80 mg/kg (in vivo) | Preclinical mouse model (C57BL/6J) | Effective in reducing ethanol consumption; provides a reference for systemic effect potency. [4] |
To help you design your protocol, here is more detail on how these concentrations were applied in recent research:
Understanding this compound's mechanism will help you contextualize your results. The following diagram illustrates the core Wnt/β-catenin signaling pathway that it activates.
A typical workflow for evaluating this compound in an in vitro osteogenic or dentinogenic study can be summarized as follows:
What is a good starting concentration for my experiment? A concentration of 50 nM is an excellent starting point for studies involving stem cell differentiation towards osteogenic or dentinogenic lineages, as it has been successfully used in multiple recent studies. [3] [2]
How should I dissolve and store this compound? this compound is typically dissolved in DMSO to create a stock solution, as its solubility in DMSO is reported to be >15 mg/mL. [1] Aliquot and store the stock solution at -20°C to avoid freeze-thaw cycles.
What are key assays to confirm this compound's activity in my model? Beyond your endpoint assays (e.g., Alizarin Red), you can confirm pathway activation by measuring the expression of Wnt/β-catenin target genes, such as Axin2, via qPCR. [2] [1] Immunostaining for osteogenic markers like Alkaline Phosphatase (ALP) and Osteopontin (OPN) is also common. [3]
The table below summarizes the adverse events associated with Tideglusib treatment reported in clinical trials and other studies.
| Category | Reported Side Effects / Toxicities | Context & Management Notes |
|---|---|---|
| Common Adverse Reactions | Diarrhea, nausea, transient increases in serum transaminases (ALT, gGT), increased serum creatine kinase, headache, fatigue, cough [1] [2] [3]. | In a Phase IIa clinical trial for Alzheimer's disease, adverse reactions led to treatment discontinuation in 35% of participants in the active group [2] [3]. |
| Hepatic (Liver) Effects | Asymptomatic, reversible elevations in liver transaminases [1] [4]. | Observed as a dose-dependent effect. In one trial, 9-16% of participants in active groups experienced this, compared to 3.5% in the placebo group. These elevations were mild to moderate and fully reversible [4]. |
| Preclinical & In Vitro Toxicity | Potential tumorigenic effect debated; spermicidal activity at high concentrations; low toxicity to vaginal cells and L. acidophilus in vitro [2] [5] [3]. | The potential tumorigenic risk from GSK-3 inhibition is a subject of ongoing scientific discussion and has not been conclusively proven [2] [3]. The spermicidal effect was noted in a study exploring its use as a contraceptive [5]. |
| General Safety | Generally well-tolerated in short-term studies; long-term safety data is limited [1] [6] [4]. | A 2025 preclinical study on alcohol use disorder reported that this compound caused no apparent toxicity or significantly adverse side effects in mice and did not alter liver function tests (ALT, AST) [7]. |
For researchers characterizing this compound's toxicity profile in the lab, here are key methodologies from the literature.
This is a primary concern based on clinical data. The standard method involves measuring serum biomarkers.
This protocol is useful for preliminary safety screening, especially for non-systemic applications (e.g., dental use).
For research into localized applications, the Eckstein irritation score provides a standardized histopathological assessment.
The following diagrams illustrate the drug's primary mechanism of action and a generalized workflow for toxicity assessment in a research setting.
Q1: What is the clinical status of this compound, and why is toxicity data limited? this compound has not been approved for any medical indication in the US or other regions [9]. Its development has involved Phase II clinical trials for several conditions, including Alzheimer's disease, Progressive Supranuclear Palsy (PSP), Autism Spectrum Disorder, and Myotonic Dystrophy [1] [9] [6]. The most comprehensive human safety data comes from these trials, which are limited in duration and scale compared to Phase III studies. Development for Alzheimer's was withdrawn, and it is currently in Phase III for Myotonic Dystrophy [9] [6].
Q2: Are the side effects of this compound dose-dependent? Yes, evidence suggests a dose-dependent relationship for some adverse effects. In the ARGO Phase II trial for Alzheimer's, transaminase increases were clearly dose-dependent [4]. Furthermore, a preclinical study on alcohol use disorder established an ED50 (effective dose for 50% response) for reducing alcohol consumption, which was different between male and female mice, indicating that efficacy and potentially toxicity are influenced by both dose and biological sex [7].
Q3: How should I manage hepatotoxicity in my preclinical studies?
The table below summarizes the key stability and storage information for this compound from recent studies and supplier data.
| Form | Storage Temperature | Solvent | Concentration | Stability / Shelf Life | Citations |
|---|---|---|---|---|---|
| Solid (Powder) | -20°C (lyophilized, desiccated) | - | - | 36 months | [1] |
| Solution (Stock) | -20°C | DMSO | 10 mM to 67 mg/mL (approx. 200 mM) | 1 month (avoid repeated freeze-thaw cycles) | [2] [1] |
| In Vivo Formulation | - | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 1 mg/mL (2.99 mM) | Use immediately for optimal results | [3] |
| In Vivo Formulation | - | 4% DMSO in Corn Oil | 2.3 - 2.5 mg/mL (approx. 7.48 mM) | Use immediately for optimal results | [3] [1] |
| Hydrogel Formulation | - | Sodium Alginate Hydrogel | - | Stable for controlled release (in vitro & in vivo use) | [4] |
Here are detailed methodologies for key experiments citing the use of this compound.
This protocol outlines the use of this compound in neuronal cell models to assess neuroprotection.
This protocol describes the use of this compound in rodent models for neurodegenerative and bone healing studies.
This advanced protocol details the formulation of a sustained-release this compound hydrogel for bone defect repair.
This compound is a potent, selective, and irreversible non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [8] [5] [6]. Its mechanism can be visualized as follows:
Q1: What is the solubility of this compound?
Q2: Why is my this compound precipitating out of solution in aqueous cell culture media?
Q3: Are there different reported IC₅₀ values for this compound?
Q4: What are the critical control experiments for in vitro studies?
The table below summarizes specific this compound dosing regimens and their outcomes from recent preclinical studies.
| Animal Model / Study Focus | Reported Dose | Dosing Frequency | Route of Administration | Vehicle / Formulation | Key Findings / Context |
|---|---|---|---|---|---|
| Mouse Model of AUD [1] | 100 mg/kg | Once daily (for 6-9 weeks) | Oral gavage | Corn oil | Decreased ethanol consumption in a binge-like drinking model. |
| Mouse Model of AUD [1] | 200 mg/kg | Once daily | Oral gavage | 26% PEG-400 + 15% Cremophor EL in water | Initial dose used; formulation later changed to corn oil. |
| MPTP-induced Parkinson's Model [2] | 200 mg/kg | Once daily (for 3 days pre- and 7 days post-MPTP) | Oral gavage | 26% PEG400 + 15% Chremophor EL | Showed significant neuroprotective effects. |
| Dose-Response Study (Parkinson's) [2] | 50, 200, 500 mg/kg | Once daily | Oral gavage | 26% PEG400 + 15% Chremophor EL | Established a range of effective doses. |
Here is a detailed methodology for preparing and administering this compound based on the protocols found in the search results.
Formulation Preparation [1] [3] [2]:
Administration Procedure [1] [3]:
When designing your study, consider these factors that influence systemic exposure to this compound and its effects.
The following diagram outlines the logical workflow for optimizing this compound dosing in a preclinical study, based on the key factors identified above.
What is the most common dosing frequency for this compound in animal studies? The studies reviewed consistently used a once-daily dosing regimen [1] [2]. Its irreversible mechanism of action provides a pharmacological rationale for this schedule, as the effects on the target enzyme persist longer than the drug's circulation time.
My drug suspension is difficult to prepare. Are there any alternatives? Yes. While a vehicle of 26% PEG-400 and 15% Cremophor EL is standard, one study switched to corn oil for easier suspension and found it to be well-tolerated in mice [1]. Consistency in preparation method (vortexing and sonication) is key for reliable dosing.
Why might I see high variability in drug response between animals? The population pharmacokinetic analysis highlights body weight and food intake as major sources of inter-individual variability [4]. Controlling for these factors by using weight-based dosing and standardized feeding protocols will help reduce variability in your results.
The table below summarizes the main challenges in delivering this compound effectively to target tissues and the strategies researched to address them, as found in the current literature.
| Challenge | Description | Potential Strategy / Finding |
|---|---|---|
| Systemic Administration Limitations | Less than proportional increase in systemic exposure with higher doses due to dose-dependent bioavailability related to the drug's solubility properties [1]. | Consider weight-banded dosing to ensure comparable exposure across different subjects [1]. |
| Targeted Delivery for Dental Applications | Need for localized, sustained release at the site of tooth damage to promote natural tooth repair [2]. | Use of This compound-loaded bioactive glass nanoparticles (this compound-BgNPs) mixed into calcium silicate-based pulp capping materials [2]. |
| Targeted Delivery for Bone Regeneration | Need to modulate the pro-inflammatory response and promote bone regeneration in diseases like periodontitis [3]. | Localized delivery via injectable, drug-loaded collagen-based scaffolds [3]. |
| Formulation for Ridge Preservation | Repairing impaired hard tissues in osteoporotic patients poses challenges with restricted treatment modalities [4]. | Application of This compound gel (e.g., 10 μM concentration) directly into an extraction socket to accelerate bone healing [4]. |
| Functional Mineralization in Dentin | Achieving mature, crystalline hydroxyapatite formation for strong mechanical performance in dentin repair [5]. | Infiltrating conditioned dentin with This compound-doped polymeric nanoparticles (TDg-NPs), which promote well-defined crystal formation [5]. |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your own research.
This protocol is adapted from a study evaluating this compound-BgNPs as a dentine regenerative material [2].
1. Synthesis of Mesoporous Bioactive Glass Nanoparticles (BgNPs):
2. Drug Loading:
Drug loading (%) = [(Initial drug concentration - Final drug concentration) / Initial drug concentration] × 100The following diagram illustrates the synthesis and evaluation workflow for this compound-BgNPs.
This protocol is adapted from a study investigating the effects of this compound on bone remodeling in a periodontitis-relevant model [3].
1. Cell Culture:
2. Synthesis of 3D Collagen Scaffold & Cell Seeding:
3. Experimental Groups & Treatment:
4. Analysis (after 24h and 48h):
The following diagram illustrates the signaling pathway through which this compound exerts its effects in such biological models.
Q1: What is the typical concentration range for this compound in in vitro studies? Concentrations are application-dependent. In bone formation studies using gels, 5 μM and 10 μM have been tested, with 10 μM showing a more potent effect [4]. For cell-based assays, such as those with human dental pulp stem cells, a range of concentrations is typically tested to determine optimal efficacy, often falling within the low micromolar range [2]. Always perform a dose-response curve for your specific cell type and assay.
Q2: How does food intake affect this compound's pharmacokinetics? Population pharmacokinetic studies indicate that the time of food intake post-dose and the type of meal can affect the overall systemic exposure to this compound [1]. This is a critical factor to control for in preclinical and clinical studies to ensure consistent and reproducible results.
Q3: Can this compound promote both bone formation and bone resorption? Research shows a dual role. This compound enhances ALP activity (a bone formation marker) but also upregulates RANKL expression (an osteoclast activator) in complex inflammatory environments [3]. This suggests its net effect depends on the local cellular microenvironment, a crucial consideration for its therapeutic application.
Q4: What is a key advantage of using nanoparticle carriers for this compound? Nanoparticles provide a sustained release profile, which can enhance drug stability, prolong its action at the target site, and improve the bioactivity of the final product (e.g., a pulp capping material) [2]. They are also essential for achieving functional mineralization at the nanoscale, as in dentin repair [5].
A clear understanding of Tideglusib's unique mechanism is crucial for troubleshooting experimental issues.
Diagram Title: this compound's Irreversible Inhibition Mechanism of GSK-3β
This compound is a non-ATP competitive, irreversible inhibitor of GSK-3β [1] [2]. Evidence indicates it forms a covalent bond with the Cys-199 residue at the enzyme's active site. This binding is irreversible; enzyme activity does not recover after unbound drug removal [1]. This has critical implications for your experiment design and interpretation.
Here are solutions to common problems researchers encounter with this compound.
The table below consolidates key methodological details from recent studies for your reference.
| Study Focus | Model System | This compound Treatment (Dose & Route) | Key Experimental Readouts |
|---|---|---|---|
| Alcohol Use Disorder [5] | C57BL/6J mice (Drinking in the Dark, Intermittent Access) | 100-200 mg/kg; Oral gavage (in corn oil or PEG/Cremophor vehicle); 30-60 min pre-test | Ethanol consumption (g/kg), BEC, locomotor activity, liver enzyme assays, RNA sequencing |
| Arrhythmogenic Cardiomyopathy [3] | Mouse models (Ank2-cKO & Dsg2 mutant) | Treatment in young & older mice; Specific dose not detailed in excerpt | Cardiac contractile function, arrhythmia incidence, protein distribution (plakoglobin, Cx43) at intercalated disks |
| Direct Pulp Capping [4] | Dog teeth (in vivo) | 50 nM solution; Applied via resorbable collagen sponge | Histological scoring: inflammatory cell count, pulp tissue organization, hard tissue (dentin) bridge formation |
| In Vitro Kinetics [1] | Recombinant GSK-3β enzyme | Cell-free assay; Concentrations for IC50 | Enzyme activity, recovery after dialysis, dissociation rate constant, Cys-199 mutant analysis |
For systematic problem-solving, follow this logical workflow in your experiments.
Diagram Title: this compound Experiment Troubleshooting Workflow
The table below summarizes the core differences in inhibition mechanism, potency, and key characteristics between Tideglusib and Lithium Chloride.
| Feature | This compound | Lithium Chloride |
|---|---|---|
| Inhibition Mechanism | Non-ATP competitive, Irreversible [1] [2] | ATP-competitive, Reversible [3] [4] |
| Primary Molecular Target | GSK-3β (via Cys-199) [1] | GSK-3 (Mg²⁺ binding site) [3] |
| Reported Potency (IC₅₀) | Micromolar range (low µM) [1] | Millimolar range (Ki ~1-2 mM) [3] |
| Inhibition Type | Irreversible [1] | Reversible [4] |
| Key Characteristics | Long duration of action, clinically advanced for other diseases [5] [6] | Narrow therapeutic window, historical use in bipolar disorder [3] |
Understanding the experimental data is crucial for interpreting the comparison.
Experimental Evidence for this compound: The irreversibility of this compound was demonstrated in enzyme kinetics studies. After inhibiting GSK-3β and removing unbound this compound, enzyme activity did not recover. The dissociation rate constant was found to be non-significantly different from zero, confirming irreversible inhibition [1]. Its effects have been validated in preclinical models, such as mdx mice, where a dose of 10 mg/kg/day improved muscle function and morphology [5].
Experimental Evidence for Lithium: Lithium's inhibition was established in vitro using human GSK-3β and Drosophila Zw3/Sgg kinases. It acts as a direct, specific inhibitor that competes for a magnesium (Mg²⁺) binding site with a reported Ki of 1-2 mM, which falls within its therapeutic serum concentration in humans [3] [4]. This mechanism is reversible.
The choice between these inhibitors depends heavily on your experimental goals.
Here are the core methodologies used to generate the key data cited in this guide.
This compound Irreversibility Assay [1]
Lithium Kinase Inhibition Assay [3] [4]
This diagram illustrates the core signaling pathway modulated by both inhibitors and their distinct sites of action.
Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that exists as two isoforms (GSK-3α and GSK-3β) with 98% homology in their catalytic domains but distinct biological functions [1]. GSK-3 serves as a critical cellular hub that integrates multiple signaling pathways including Wnt/β-catenin, insulin growth factor, and neurotrophic factor signaling [1] [2]. Under pathological conditions in neurodegenerative diseases, GSK-3 becomes hyperactive and contributes to disease progression through several mechanisms: promoting tau hyperphosphorylation leading to neurofibrillary tangle formation, increasing amyloid-β production in Alzheimer's disease, inducing synaptic dysfunction, and triggering apoptotic pathways in vulnerable neuronal populations [3] [4]. The inhibition of GSK-3 has emerged as a promising therapeutic strategy for multiple neurodegenerative conditions because it simultaneously targets several of these pathological processes [5] [2].
The development of GSK-3 inhibitors faces the challenge of achieving sufficient selectivity among the approximately 500 protein kinases in the human genome while maintaining favorable blood-brain barrier penetration and an acceptable safety profile [6]. Inhibitors are classified by their mechanism of action: ATP-competitive inhibitors that bind the highly conserved ATP pocket, non-ATP competitive inhibitors that target substrate-binding sites or act allosterically, and irreversible inhibitors that form covalent bonds with the enzyme [3] [4]. Each class presents distinct advantages and limitations for neuroprotective applications, which this review examines through comparative analysis of Tideglusib and other prominent GSK-3 inhibitors.
This compound (also known as NP-12 or NP031112) is a thiadiazolidinone derivative and one of the most clinically advanced GSK-3 inhibitors evaluated for neurodegenerative indications [7] [3]. It possesses a unique irreversible inhibition mechanism that differentiates it from most other GSK-3 inhibitors [3]. Experimental studies demonstrate that this compound inhibition persists even after removal of unbound compound, with a dissociation rate constant close to zero, indicating irreversible enzyme inhibition [3]. This irreversibility may explain its non-competitive inhibition pattern with respect to ATP [3]. While the exact molecular mechanism involves interaction with Cys-199 in the active site of GSK-3β, evidence does not unequivocally support formation of a covalent bond [3].
From a therapeutic perspective, this compound's irreversible mechanism offers potential pharmacodynamic advantages, particularly given the low turnover rate of GSK-3 in neuronal tissue [3]. This characteristic could permit less frequent dosing while maintaining continuous target engagement. In preclinical models, this compound demonstrated favorable brain penetration and produced multiple neuroprotective effects including decreased tau phosphorylation, reduced amyloid plaque load, prevention of neuronal loss, and improved cognitive performance [3] [5]. The compound shows high selectivity for GSK-3 based on kinase screening panels, with minimal activity against other kinases including those with cysteine residues homologous to Cys-199 [3].
Table 1: Fundamental Properties of this compound
| Property | Characteristics |
|---|---|
| Chemical Class | Thiadiazolidinone (TDZD) |
| Mechanism | Irreversible, non-ATP competitive inhibition |
| Molecular Target | Binds to Cys-199 in GSK-3β active site |
| Selectivity | Highly selective for GSK-3 isoforms |
| Clinical Status | Phase II trials for Alzheimer's, PSP, and other conditions |
| Major Advantages | Long target residence time, favorable brain penetration, clinical safety data |
GSK-3 inhibitors encompass diverse structural classes with distinct binding modes and pharmacological properties. ATP-competitive inhibitors like CHIR99021 and AR-A014418 bind the highly conserved ATP-binding pocket and typically demonstrate nanomolar potency but may face selectivity challenges due to homology across kinase ATP sites [6] [4]. In contrast, non-ATP competitive inhibitors like this compound and the peptide inhibitor L803-mts target alternative sites on GSK-3, potentially offering improved selectivity profiles [6] [4]. A third category includes allosteric inhibitors such as VP0.7 that induce conformational changes reducing kinase activity [6]. The cation inhibitor lithium represents the first GSK-3 inhibitor identified and remains widely used in research, though its multiple cellular targets limit specificity [4].
Recent medicinal chemistry efforts have produced novel compounds like COB-187, which demonstrates potent and selective GSK-3 inhibition based on comprehensive kinase profiling against 404 unique kinases [6]. This compound represents an emerging class of optimized inhibitors with potential for enhanced therapeutic windows. Another strategic approach involves developing PROTACs (Proteolysis-Targeting Chimeras) that degrade GSK-3 rather than merely inhibiting its activity, potentially offering prolonged pharmacodynamic effects [2].
Table 2: Comparative Analysis of Selected GSK-3 Inhibitors
| Inhibitor | Mechanistic Class | GSK-3β IC₅₀ | Selectivity | Neuroprotective Effects in Models | Clinical Status |
|---|---|---|---|---|---|
| This compound | Irreversible, non-ATP competitive | ~0.6-2.0 μM | Highly selective; minimal off-target kinase activity | Reduced tau pathology, decreased amyloid plaques, improved cognition in AD models; dopaminergic protection in PD models | Phase II (AD, PSP, autism) |
| Lithium | Cation, competitive with Mg²⁺ | ~2.0 mM (weak) | Low; multiple cellular targets | Neuroprotection in AD, PD, and HD models; enhanced neurogenesis | Marketed (bipolar disorder) |
| CHIR99021 | ATP-competitive | ~10 nM | Moderate; some kinase cross-reactivity | Synaptic plasticity enhancement, cognitive improvement in AD models | Preclinical research |
| AR-A014418 | ATP-competitive | ~104 nM | Moderate | Reduced tau phosphorylation, neuroprotection in ischemia models | Preclinical research |
| COB-187 | ATP-competitive | Not specified | Highly selective; tested against 404 kinases | Cellular assays show target engagement; in vivo neuroprotection not yet reported | Early preclinical |
| SB-216763 | ATP-competitive | ~34 nM | Moderate | Neuroprotection in cerebellar neuron models | Preclinical research |
The comparative pharmacological profiles reveal that each inhibitor class presents distinct trade-offs between potency, selectivity, and clinical developability. ATP-competitive inhibitors typically achieve higher potency (nanomolar range) but may compromise selectivity due to the conserved nature of the ATP-binding pocket across kinases [4]. In contrast, this compound offers exceptional selectivity with moderate micromolar potency, which appears sufficient for therapeutic effects potentially due to its irreversible mechanism [3]. The clinical advancement of this compound provides valuable human safety and tolerability data lacking for many other GSK-3 inhibitors.
The neuroprotective efficacy of GSK-3 inhibitors has been evaluated across diverse disease models. For this compound, key evidence includes:
Comparative studies indicate that different inhibitors vary in their efficacy across disease models. For instance, in Parkinsonian models, conditional genetic knockout of GSK-3β but not GSK-3α provided protection against MPTP-induced dopaminergic neuron death, suggesting isoform-specific roles that may inform inhibitor selection [5]. This finding underscores the importance of understanding isoform-specific effects when designing neuroprotective strategies targeting GSK-3.
Standardized experimental protocols are essential for meaningful comparison of GSK-3 inhibitors. Key in vitro methodologies include:
For this compound, specialized protocols have documented its irreversible mechanism using pre-incubation approaches followed by extensive dialysis, demonstrating persistent inhibition after unbound drug removal [3]. Mutagenesis studies (e.g., C199A GSK-3β) further characterize inhibitor binding sites [3].
Standardized animal models of neurodegeneration provide critical preclinical efficacy data:
The experimental workflow for evaluating neuroprotective effects typically follows a standardized progression from in vitro characterization to in vivo validation, as illustrated below:
Diagram 1: Experimental workflow for evaluating neuroprotective GSK-3 inhibitors
GSK-3 inhibitors have been investigated across multiple neurodegenerative conditions with varying results:
Clinical experience with this compound reveals a generally acceptable safety profile:
Comparative long-term safety data for other GSK-3 inhibitors remain limited due to their predominantly preclinical stage of development.
Beyond therapeutic applications, GSK-3 inhibitors serve as valuable tool compounds for investigating GSK-3's roles in neuronal function and disease:
Future research directions for GSK-3 inhibitors in neuroprotection include:
The major challenges remain achieving sufficient selectivity among kinases, demonstrating clear clinical efficacy in neurodegenerative diseases, and optimizing therapeutic windows for chronic administration.
This compound occupies a unique position among GSK-3 inhibitors due to its irreversible mechanism, clinical advancement, and comprehensive safety dataset. While clinical trials in Alzheimer's disease and PSP showed limited efficacy despite target engagement, its neuroprotective effects in diverse preclinical models support continued research application. The comparative analysis presented herein enables researchers to select appropriate GSK-3 inhibitors based on specific experimental requirements:
| Inhibitor Name | Mechanism of Inhibition | Binding Site | IC50 / Potency | Key Safety & Clinical Development Notes |
|---|---|---|---|---|
| This compound | Irreversible, non-ATP-competitive [1] [2] | Allosteric site (involves Cys-199) [3] [1] | 60 nM [2] | Withdrawn from Phase II trials for Alzheimer's disease (safety & efficacy issues) [3]. Studied for other conditions (AUD, tooth repair) [4] [5]. |
| AR-A014418 | Reversible, ATP-competitive [3] | ATP-binding site [3] | Ki = 38 nM [2] | Preclinical status. Selective over 26 other kinases in testing [2]. |
| CHIR-99021 (Laduviglusib) | Reversible, ATP-competitive [6] | ATP-binding site [3] | 6.7 nM [2] | Preclinical status. High selectivity for GSK-3 over CDKs [2]. |
| SB-216763 | Reversible, ATP-competitive [3] | ATP-binding site [3] | ~34.3 nM [2] | Preclinical status. Potent and selective in cell-free assays [2]. |
To objectively compare the safety and efficacy of these inhibitors, researchers rely on standardized experimental protocols. Key methodologies include:
Enzyme Kinetics and Irreversibility Testing:
Cellular Target Engagement and Toxicity:
Kinase Selectivity Profiling:
The diagram below illustrates the central role of GSK-3β in cellular signaling and the points of intervention for different inhibitor types.
| Model Type | Key Findings on Efficacy | Reported Data & Outcomes | Context & Limitations |
|---|
| Human Clinical Trial (Phase II) | Lack of Efficacy [1] [2] | Primary Outcome: No statistically significant benefit on cognitive scales (MMSE, ADAS-Cog) in the overall study group [3]. Secondary Finding: A subgroup of patients on the highest dose (1000 mg/day) showed a non-significant positive trend (e.g., +1.68 points on MMSE, -4.72 on ADAS-Cog+ vs. placebo) [3]. | Trial was a small pilot study (n=30) designed to evaluate safety and provide efficacy estimates [3]. The trial was discontinued due to lack of efficacy [1]. | | Human Cellular Models | Target Engagement Achieved | In lymphoblasts from sporadic ALS patients (a model with TDP-43 pathology), this compound treatment reduced aberrant TDP-43 phosphorylation and restored its nuclear localization [4]. | Evidence comes from studies focused on Amyotrophic Lateral Sclerosis (ALS), not AD. It demonstrates the drug's biological activity on a relevant protein kinase [4]. | | Animal Models (In Vivo) | Positive Pathological & Behavioral Outcomes | In a Prp-hTDP-43A315T transgenic mouse model, chronic this compound treatment reduced increased TDP-43 phosphorylation in the spinal cord [4]. Sustained administration in various animal models has been reported to decrease Tau hyperphosphorylation, lower brain amyloid plaque load, and improve learning and memory [5]. | These are preclinical findings. The specific animal models referenced are more directly relevant to TDP-43 proteinopathies like ALS, though GSK-3β inhibition is also a target for tau pathology in AD [4] [5]. |
For a research-oriented audience, here are the methodologies from key studies:
This compound is a potent, non-ATP competitive, and irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [5] [4]. In Alzheimer's disease, the hyperactivation of GSK-3β is a key pathological event. The following diagram illustrates the pathway targeted by this compound:
As the diagram shows, by irreversibly inhibiting GSK-3β, this compound aims to reduce the hyperphosphorylation of tau, thereby preventing its aggregation into neurofibrillary tangles, a hallmark of Alzheimer's pathology [2] [5] [4].
The table below summarizes the core characteristics of Tideglusib and Metformin based on the available data.
| Feature | This compound (AMO-02) | Metformin |
|---|---|---|
| Drug Type | Repurposed small molecule; New Chemical Entity (NCE) IND for DM1 [1] | Repurposed small molecule [1] |
| Primary Mechanism of Action | Dual action: Inhibits overactive GSK3β kinase and reduces levels of toxic DMPK RNA [2] [1] | Activates AMPK; restores DMPK mRNA levels and rescues mis-splicing events [3] [4] |
| Key Molecular Targets | Glycogen Synthase Kinase 3 Beta (GSK3β), CELF1 levels, DMPK RNA [1] [5] | DMPK mRNA, MBNL1/2 mis-splicing, Insulin Receptor (INSR) splicing [3] |
| Clinical Trial Phase | Phase 3 planned for adult-onset DM1 [2]. A Phase 2/3 trial (REACH-CDM) in congenital/juvenile DM1 did not meet its primary endpoint [6]. | Phase 3 completed (2019-2021) for efficacy on motility and strength [1]. |
| Reported Efficacy | Preclinical: Improved survival, weight, and neuromotor activity in mouse models [1]. Clinical: Post-hoc analyses showed benefits in walking, cognition, and biomarkers [2]. | Preclinical: Restored DMPK mRNA and rescued mis-splicing [3]. Clinical: Increased distance in 6-minute walk test (6MWT) and improved spectral analysis of stride [3]. | | Safety & Tolerability | Generally safe and well-tolerated; most common adverse events were respiratory infections and digestive events [6]. | Most reported adverse events were mild or moderate gastrointestinal problems [3]. | | Administration | Oral suspension [6] | Oral tablet (inferred) |
The therapeutic potential of this compound and Metformin in DM1 is supported by distinct pathways and experimental data.
This compound's mechanism is focused on correcting the dysregulated GSK3β pathway and directly addressing RNA toxicity.
Key Pathway and Workflow: The following diagram illustrates the mechanistic pathway and the corresponding preclinical experimental workflow for this compound.
Supporting Experimental Evidence:
Metformin is proposed to work primarily by activating AMPK, which influences several downstream effects relevant to DM1 pathology.
Key Pathway and Workflow: The diagram below outlines Metformin's proposed mechanism and a typical experimental design for validating its effect in DM1.
Supporting Experimental Evidence:
For researchers and drug development professionals, the choice between these two candidates depends on the strategic focus of the therapeutic program:
Both investigational therapies have demonstrated a satisfactory safety profile in DM1 patients, with the most common adverse events being gastrointestinal issues for Metformin and respiratory infections or digestive events for this compound [3] [6].
| Compound Name | Binding Affinity (kcal/mol) | Experimental Method & Notes |
|---|---|---|
| Jatrophone | -9.00 | Molecular Docking; non-ATP competitive, highest affinity in study [1] |
| Uzarigenin | -8.63 | Molecular Docking & 200ns MD Simulation; stable complex [1] |
| Podolide | -8.60 | Molecular Docking & 200ns MD Simulation; stable complex [1] |
| Chrysin | -8.50 | Molecular Docking [1] |
| This compound (Control) | -8.53 | Molecular Docking; used as a reference standard [1] |
The quantitative data in the table is sourced from a specific 2025 study that employed a rigorous computational workflow to ensure reliable and comparable results [1].
Understanding how these inhibitors work and their role in disease provides crucial context for the binding data.
For a researcher, the key takeaways from this data are:
The search results indicate that this compound itself was withdrawn from clinical trials for Alzheimer's disease due to efficacy and safety concerns [5], highlighting the need for better alternatives.
The classification of these inhibitors is supported by specific biochemical assays.
The irreversible versus reversible mechanism translates into distinct pharmacological profiles.
| Therapeutic Consideration | Irreversible Inhibitor (this compound) | Reversible Inhibitor (COB-187) |
|---|---|---|
| Duration of Action | Long-lasting; effect persists until new enzyme is synthesized [1]. | Shorter; effect is tied to the drug's pharmacokinetic half-life [3]. |
| Dosing Regimen | Potentially less frequent dosing [1]. | May require more frequent dosing to maintain effect. |
| Target Specificity | May be lower, potentially leading to off-target effects [3]. | Potentially higher, which may reduce toxicity and off-target effects [4] [3]. |
| Therapeutic Potential | Tested in Alzheimer's, PSP, myotonic dystrophy, autism [4] [5]. | Preclinical promise in inflammatory models (e.g., sepsis) [3]. |
To understand the therapeutic interest in these inhibitors, it's helpful to see how they affect key cellular signaling pathways. Both irreversible and reversible inhibitors ultimately lead to the accumulation of β-catenin and its translocation to the nucleus, which activates genes responsible for cell survival, regeneration, and metabolic regulation [6] [7] [8].
The provided search results do not contain detailed experimental protocols for every cited study. For complete methodological details, such as specific reagent concentrations, buffer compositions, or full assay conditions, you would need to consult the original research articles directly.
Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.
Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.
Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.
del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.
"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.
Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.
Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.
Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.
"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.
Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).
Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).
Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).
Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).